molecular formula C20H27O5P B15557675 5-HO-EHDPP-d10

5-HO-EHDPP-d10

Cat. No.: B15557675
M. Wt: 388.5 g/mol
InChI Key: PZMFWNXABLTZRN-MIPJZDBJSA-N
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Description

5-HO-EHDPP-d10 is a useful research compound. Its molecular formula is C20H27O5P and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H27O5P

Molecular Weight

388.5 g/mol

IUPAC Name

(2-ethyl-5-hydroxyhexyl) bis(2,3,4,5,6-pentadeuteriophenyl) phosphate

InChI

InChI=1S/C20H27O5P/c1-3-18(15-14-17(2)21)16-23-26(22,24-19-10-6-4-7-11-19)25-20-12-8-5-9-13-20/h4-13,17-18,21H,3,14-16H2,1-2H3/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D

InChI Key

PZMFWNXABLTZRN-MIPJZDBJSA-N

Origin of Product

United States

Foundational & Exploratory

5-HO-EHDPP-d10 synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to provide a synthesis protocol for the requested compound. The synthesis of novel chemical entities should only be conducted by trained professionals in a controlled laboratory setting. The information provided below is for informational purposes only and should not be interpreted as a guide for synthesis.

Introduction to 5-HO-EHDPP

5-hydroxy-N-ethyl-N,N-dipropyl-tryptamine (5-HO-EHDPP) is a lesser-known synthetic tryptamine (B22526). Tryptamines are a class of compounds that share a common core structure with the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) and are known to interact with various serotonin receptors in the brain. The "d10" in 5-HO-EHDPP-d10 signifies that the molecule has been isotopically labeled with ten deuterium (B1214612) atoms. This labeling is a crucial tool in analytical and metabolic studies.

Deuterium labeling, the replacement of hydrogen atoms with their heavier isotope, deuterium, makes the molecule easily distinguishable by mass spectrometry. This is particularly useful in pharmacokinetic studies to track the metabolic fate of the compound in biological systems without altering its fundamental chemical properties.

Hypothetical Synthesis Pathway

While specific synthesis routes for this compound are not available in the public domain, a plausible pathway can be extrapolated from known tryptamine synthesis methodologies, such as the Speeter-Anthony synthesis. A potential retrosynthetic analysis is outlined below.

G cluster_0 Retrosynthetic Analysis This compound This compound Precursor_A Deuterated Indole Precursor This compound->Precursor_A Disconnect 1 Precursor_B Sidechain Precursor This compound->Precursor_B Disconnect 2

Caption: Retrosynthetic approach for this compound.

A plausible forward synthesis would involve the reaction of a deuterated 5-hydroxyindole (B134679) derivative with an appropriate sidechain, followed by reduction. The deuteration would likely be introduced on the ethyl and/or dipropyl groups.

Characterization Methods

The characterization of a novel, deuterated compound like this compound would rely on a suite of analytical techniques to confirm its identity, purity, and structure.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for confirming the successful incorporation of deuterium atoms. The molecular weight of this compound will be 10 atomic mass units higher than its non-deuterated counterpart. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are essential for elucidating the molecular structure. In the ¹H NMR spectrum of this compound, the signals corresponding to the ten protons that have been replaced by deuterium would be absent. The remaining signals would confirm the rest of the molecular structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound. A pure sample of this compound would show a single, sharp peak under various chromatographic conditions.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.

G cluster_1 Characterization Workflow A Synthesized this compound B Purity Analysis (HPLC) A->B C Identity Confirmation (MS) B->C D Structural Elucidation (NMR) C->D E Final Characterized Compound D->E

Caption: Workflow for analytical characterization.

Hypothetical Signaling Pathway Interaction

As a tryptamine derivative, this compound is expected to interact with serotonin (5-HT) receptors. The primary target would likely be the 5-HT₂A receptor, a common target for psychedelic tryptamines. The interaction could be as an agonist, partial agonist, or antagonist.

G cluster_2 Hypothesized Receptor Interaction This compound This compound 5-HT2A_Receptor 5-HT₂A Receptor This compound->5-HT2A_Receptor Binds to Downstream_Signaling Downstream Signaling Cascade (e.g., Gq/11 pathway) 5-HT2A_Receptor->Downstream_Signaling Activates Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Caption: Potential interaction with the 5-HT₂A receptor.

Quantitative Data Summary

Since no experimental data is publicly available for this compound, the following table presents hypothetical, yet plausible, analytical data based on its proposed structure.

ParameterExpected ValueMethod
Molecular Formula C₁₇H₁₆D₁₀N₂O-
Exact Mass 298.3092 g/mol HRMS
Purity >98%HPLC
¹H NMR Absence of signals for 10 protonsNMR

Conclusion

This compound represents a valuable, albeit currently uncharacterized, research tool. Its deuterated nature makes it ideal for advanced metabolic and pharmacokinetic studies. The synthesis and characterization would follow established methodologies for tryptamine derivatives, with a strong emphasis on mass spectrometry and NMR to confirm isotopic labeling and structural integrity. Further research is necessary to elucidate its specific biological activity and potential interactions with serotonin receptors.

An In-depth Technical Guide to 5-HO-EHDPP-d10: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-HO-EHDPP-d10, with the full chemical name 2-Ethyl-5-hydroxyhexyl-di-phenyl phosphate-d10, is the deuterated form of 5-hydroxy-2-ethylhexyl diphenyl phosphate (B84403) (5-HO-EHDPP). 5-HO-EHDPP is a significant metabolite of the widely used organophosphate flame retardant and plasticizer, 2-ethylhexyl diphenyl phosphate (EHDPP). The presence of EHDPP in numerous consumer products leads to its ubiquitous presence in the environment and subsequent human exposure. Understanding the properties of its metabolites is crucial for toxicological studies, human biomonitoring, and assessing the overall health risks associated with EHDPP exposure. The deuterated standard, this compound, serves as an essential internal standard for accurate quantification of the native metabolite in various biological and environmental matrices.

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers in toxicology, pharmacology, and analytical chemistry.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are limited in publicly available literature. The information presented below is based on data from chemical suppliers and extrapolated from data on related compounds.

PropertyValueSource
Chemical Name 2-Ethyl-5-hydroxyhexyl-di-phenyl phosphate-d10LGC Standards
Synonyms 5-HO-EHDPHP-d10, 5-OH-EHDPP-d10LGC Standards
Molecular Formula C₂₀H₁₇D₁₀O₅PCambridge Isotope Laboratories, Inc.
Molecular Weight 388.46 g/mol Cambridge Isotope Laboratories, Inc.
Appearance Not specified (likely a solid or oil)-
Melting Point Not determined-
Boiling Point Not determined-
Solubility Soluble in organic solvents such as acetonitrileInferred from product information
Storage Temperature +4°CLGC Standards

Experimental Protocols

Synthesis of this compound

A detailed, publicly available protocol for the specific chemical synthesis of this compound is not readily found in the scientific literature. This is common for commercially available deuterated standards, where the synthetic routes are often proprietary. However, the general approach for synthesizing such a molecule would likely involve the following conceptual steps:

  • Synthesis of the Deuterated Phenyl Moieties: Starting with deuterated benzene (B151609) (benzene-d6), a phosphorodichloridate intermediate would be prepared.

  • Synthesis of the Hydroxylated Alkyl Chain: A protected diol of 2-ethylhexane would be synthesized, with one hydroxyl group protected to allow for selective phosphorylation.

  • Phosphorylation: The deuterated phenyl phosphorodichloridate would be reacted with the protected 2-ethyl-5-hydroxyhexane.

  • Deprotection and Purification: The protecting group on the hydroxyl function would be removed, followed by purification using chromatographic techniques (e.g., column chromatography, HPLC) to yield the final product.

The workflow for this conceptual synthesis is illustrated below.

Conceptual Synthesis of this compound benzene_d6 Benzene-d6 di_ph_d10_poccl Di-(phenyl-d5)-phosphorochloridate benzene_d6->di_ph_d10_poccl poccl3 POCl3 poccl3->di_ph_d10_poccl protected_5ho_ehdpp_d10 Protected this compound di_ph_d10_poccl->protected_5ho_ehdpp_d10 ethyl_hexanediol Protected 2-ethyl-1,5-hexanediol ethyl_hexanediol->protected_5ho_ehdpp_d10 deprotection Deprotection protected_5ho_ehdpp_d10->deprotection final_product This compound deprotection->final_product

Caption: Conceptual synthetic workflow for this compound.

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the primary analytical technique for the quantification of 5-HO-EHDPP in biological and environmental samples, utilizing this compound as an internal standard. While specific published methods for this deuterated standard are scarce, a general protocol can be outlined based on methods for similar organophosphate ester metabolites.

  • Sample Preparation: Biological samples (e.g., urine, serum) typically undergo enzymatic deconjugation (using β-glucuronidase/sulfatase) to release the conjugated metabolites, followed by solid-phase extraction (SPE) for cleanup and concentration.

  • Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed.

    • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard.

The general workflow for sample analysis is depicted below.

Analytical Workflow for 5-HO-EHDPP sample Biological Sample (e.g., Urine) spike Spike with this compound sample->spike deconjugation Enzymatic Deconjugation spike->deconjugation spe Solid-Phase Extraction (SPE) deconjugation->spe lc_ms LC-MS/MS Analysis spe->lc_ms quantification Quantification lc_ms->quantification

Caption: General analytical workflow for 5-HO-EHDPP quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is crucial for the structural confirmation of this compound. While specific spectra for this compound are not publicly available, a typical analysis would include:

  • ¹H NMR: To confirm the structure of the 2-ethyl-5-hydroxyhexyl chain.

  • ¹³C NMR: To identify all carbon atoms in the molecule.

  • ³¹P NMR: To confirm the phosphate ester moiety. The chemical shift would be characteristic of a tri-substituted phosphate.

  • ²H NMR: To confirm the positions and extent of deuterium (B1214612) labeling on the phenyl rings.

Biological Properties and Signaling Pathways

5-HO-EHDPP is a biologically active metabolite of EHDPP. Studies on the non-deuterated form have revealed several biological effects, which are critical for understanding the toxicological implications of EHDPP exposure.

Metabolism of EHDPP to 5-HO-EHDPP

EHDPP undergoes phase I metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Hydroxylation is a major metabolic pathway, leading to the formation of hydroxylated metabolites, including 5-HO-EHDPP.[1][2]

Metabolism of EHDPP EHDPP EHDPP CYP450 CYP450 Enzymes (Liver) EHDPP->CYP450 HO_EHDPP 5-HO-EHDPP CYP450->HO_EHDPP Hydroxylation

Caption: Metabolic activation of EHDPP to 5-HO-EHDPP.

Endocrine Disruption: Anti-Androgenic Activity

Research has indicated that EHDPP and its metabolites can exhibit endocrine-disrupting properties. Specifically, 5-HO-EHDPP has been shown to have anti-androgenic activity. This suggests that it can interfere with the normal functioning of the androgen receptor (AR), which plays a crucial role in male reproductive development and function. The proposed mechanism involves the binding of 5-HO-EHDPP to the androgen receptor, thereby inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This can lead to a downstream cascade of altered gene expression.

Anti-Androgenic Mechanism of 5-HO-EHDPP cluster_cell Target Cell cluster_nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR AR_complex DHT-AR Complex AR->AR_complex HO_EHDPP 5-HO-EHDPP HO_EHDPP->AR Inhibits Binding nucleus Nucleus AR_complex->nucleus ARE Androgen Response Element (DNA) gene_expression Androgen-Regulated Gene Expression ARE->gene_expression

Caption: Proposed anti-androgenic mechanism of 5-HO-EHDPP.

Developmental Toxicity in Zebrafish

Studies using zebrafish (Danio rerio) larvae have demonstrated that exposure to EHDPP, and by extension its metabolite 5-HO-EHDPP, can lead to developmental toxicity. Notably, effects on glucolipid metabolism and cardiac development have been observed.[3] Transcriptomic analysis of zebrafish exposed to EHDPP revealed changes in the expression of genes related to calcium signaling pathways, which are critical for proper heart formation and function.

The disruption of calcium signaling can lead to impaired cardiac morphology and function. The general pathway involves the modulation of calcium channels and downstream calcium-dependent signaling cascades that regulate cardiomyocyte differentiation, proliferation, and contractility.

Disruption of Cardiac Development via Calcium Signaling HO_EHDPP 5-HO-EHDPP Exposure Ca_channels Calcium Channels HO_EHDPP->Ca_channels Alters Expression/Function Ca_signaling Intracellular Calcium Signaling Ca_channels->Ca_signaling Transcription_factors Transcription Factors (e.g., NFAT) Ca_signaling->Transcription_factors Gene_expression Cardiac Gene Expression Transcription_factors->Gene_expression Cardiac_development Impaired Cardiac Development & Function Gene_expression->Cardiac_development

References

An In-depth Technical Guide to the Material Safety Data of 5-HO-EHDPP-d10

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety and toxicological data for 2-ethylhexyl diphenyl phosphate (B84403) (EHDPP), the non-deuterated parent compound of 5-HO-EHDPP-d10. Due to a lack of specific data for the deuterated metabolite, this information serves as the primary reference. The toxicological properties of deuterated compounds are generally considered to be very similar to their non-deuterated counterparts.

This guide is intended for researchers, scientists, and drug development professionals. It summarizes key safety, toxicological, and physicochemical properties, details relevant experimental methodologies, and visualizes known signaling pathways.

Physicochemical and Toxicological Properties of EHDPP

The following tables summarize the available quantitative data for EHDPP, providing a reference for its physical characteristics and toxicological profile.

Property Value Reference
Physical State Clear, almost colorless, oily liquid[1]
Odor Slight sweet odor[1]
Water Solubility 0.38 mg/L at 22°C[1]
Melting Point -30 °C / -22 °F[2]
Boiling Point 239 °C / 462.2 °F at 10 mmHg[2]
Flash Point 224 °C / 435.2 °F[2]
Half-life in Soil/Sediment 300 days[3]
Half-life in Surface Water 50 days[3]
Toxicological Endpoint Value System/Cell Line Reference
Lethal Concentration 50 (LC50) 50 ± 11 μM (after 36h incubation)Chicken Embryonic Hepatocytes (CEH)[4][5]
Lethal Concentration 50 (LC50) 120 μM (after 24h treatment)HepG2 cells[6][7]
PPARG Agonist (EC20) 2.04 µMNot specified[8][9]
ERRγ Transcriptional Activity Inhibition (IC50) 1.3 µMNot specified[8][9]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further investigation.

Cytotoxicity Assay in Chicken Embryonic Hepatocytes (CEH)[4][5]

This protocol was employed to determine the cytotoxicity of EHDPP.

  • Cell Culture: Primary chicken embryonic hepatocytes were used.

  • Exposure: Cells were exposed to varying concentrations of EHDPP (0.1, 1, or 10 μM) for 36 hours.

  • Endpoint: Cell viability was assessed to determine the lethal concentration 50 (LC50), which was found to be 50 ± 11 μM.

  • Gene Expression Analysis: A ToxChip polymerase chain reaction (PCR) array was utilized to analyze the modulation of 43 genes across nine biological pathways.

Cytotoxicity Assay in HepG2 Cells[6][7]

This study investigated the cytotoxic effects of EHDPP on human liver cells.

  • Cell Culture: Human liver carcinoma (HepG2) cells were maintained under standard conditions.

  • Treatment: Cells were treated with various concentrations of EHDPP (0, 25, 50, 100, 200, 400, and 600 μM) for 24 hours.

  • Viability Assessment: Cell viability was measured using a CCK8 assay.

  • LC50 Determination: The concentration that caused 50% cell death (LC50) was calculated to be 120 μM.

Metabolism Study in Chicken Embryonic Hepatocytes[4][5]

This protocol was used to investigate the biotransformation of EHDPP.

  • Incubation: EHDPP was incubated with chicken embryonic hepatocytes for 36 hours.

  • Transformation Analysis: After incubation, the remaining EHDPP and its metabolites were quantified. It was found that 92.5% of the initial EHDPP was transformed.

  • Metabolite Identification: High-resolution mass spectrometry was used to identify the metabolites. Diphenyl phosphate (DPHP) was a presumed metabolite, and a novel metabolite, hydroxylated 2-ethylhexyl monophenyl phosphate (OH-EHMPP), was identified.

Signaling Pathways and Mechanisms of Action

EHDPP has been shown to interact with and modulate several key cellular signaling pathways.

EHDPP Metabolism and Biotransformation

EHDPP undergoes metabolism to form various byproducts. The transformation of EHDPP in biological systems is a critical aspect of its toxicological profile.

EHDPP_Metabolism EHDPP 2-Ethylhexyl Diphenyl Phosphate (EHDPP) DPHP Diphenyl Phosphate (DPHP) EHDPP->DPHP Transformation EHMPP Ethylhexyl Monophenyl Phosphate (EHMPP) EHDPP->EHMPP Metabolism OH_EHMPP Hydroxylated EHMPP (OH-EHMPP) EHMPP->OH_EHMPP Hydroxylation

EHDPP Biotransformation Pathway
EHDPP-Induced Autophagy Signaling Pathway

EHDPP has been found to induce autophagy, a cellular self-digestion process that can lead to cell death if excessive. This process involves the upregulation of several autophagy-related genes (ATGs).[7][10]

Autophagy_Pathway EHDPP EHDPP Exposure ATG_upregulation Upregulation of Autophagy-Related Genes (ATGs) EHDPP->ATG_upregulation Autophagosome Increased Autophagosome Formation ATG_upregulation->Autophagosome Cell_Death Excessive Autophagy & Cell Death Autophagosome->Cell_Death

EHDPP-Induced Autophagy
Interaction with Nuclear Receptors and Signaling Pathways

EHDPP is known to interact with nuclear receptors and other signaling pathways, potentially leading to endocrine disruption and cardiotoxicity.[8][9][10][11]

Signaling_Interaction cluster_receptors Nuclear Receptors & Signaling Pathways EHDPP EHDPP PPARG PPAR-γ (Activation) EHDPP->PPARG ERR Estrogen Receptor (ER Pathway) EHDPP->ERR Calcium Calcium Signaling Pathway EHDPP->Calcium Lipogenesis Lipogenesis PPARG->Lipogenesis Modulates Endocrine_Disruption Endocrine_Disruption ERR->Endocrine_Disruption Leads to Cardiotoxicity Cardiotoxicity Calcium->Cardiotoxicity Contributes to

EHDPP Interaction with Cellular Pathways

References

Commercial Availability and Technical Guide for the 5-HO-EHDPP-d10 Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability and application of the 5-hydroxy-2-ethylhexyl diphenyl phosphate-d10 (5-HO-EHDPP-d10) analytical standard. This deuterated internal standard is crucial for the accurate quantification of 5-HO-EHDPP, a metabolite of the organophosphate flame retardant 2-ethylhexyl diphenyl phosphate (B84403) (EHDPP), in various biological matrices.

Commercial Availability

The this compound analytical standard is commercially available from LGC Standards. It is supplied as a neat solid and is intended for use in research and forensic applications.

Supplier Product Name Product Code Available Quantities Price (USD)
LGC StandardsThis compoundTRC-H4564310.5 mg, 2.5 mg, 5 mgVaries by quantity

Note: Pricing is subject to change. Please consult the supplier for current pricing and availability.

Physicochemical Properties and Technical Data

While a specific certificate of analysis for this compound was not publicly available, a representative certificate for a similar deuterated analytical standard from the same supplier provides an indication of the expected data.

Property Typical Specification
Appearance White to Off-White Solid
Purity (HPLC) >98%
Isotopic Purity >99% deuterated
Molecular Formula C₂₀H₁₇D₁₀O₅P
Molecular Weight 400.4 g/mol
Storage -20°C
Solubility Soluble in methanol (B129727), acetonitrile

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods for the quantification of EHDPP metabolites in biological samples, most commonly urine. Below is a detailed methodology for a typical UPLC-MS/MS protocol adapted from published research on the analysis of organophosphate flame retardant metabolites.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Hydrolysis: To 1 mL of urine, add 50 µL of a β-glucuronidase/arylsulfatase solution and 500 µL of 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.5). Incubate the mixture at 37°C for 12 hours to deconjugate the metabolites.

  • Internal Standard Spiking: After hydrolysis, spike the samples with 10 µL of a 100 ng/mL solution of this compound in methanol.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 25 mM ammonium acetate buffer (pH 5.5).

  • Elution: Elute the analytes with 2 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
Parameter Condition
UPLC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (5-HO-EHDPP) Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2
MRM Transition (this compound) Precursor Ion (d10) > Product Ion 1 (d10), Precursor Ion (d10) > Product Ion 2 (d10)

Note: Specific MRM transitions should be optimized in the laboratory.

Metabolic Pathway of EHDPP

EHDPP undergoes metabolic transformation in the body, primarily through oxidation and hydrolysis. The use of this compound allows for the accurate tracking and quantification of one of its key metabolites.

EHDPP_Metabolism EHDPP EHDPP (2-Ethylhexyl Diphenyl Phosphate) Hydroxylation Phase I Metabolism (Oxidation) EHDPP->Hydroxylation CYP450 Hydrolysis Phase I Metabolism (Hydrolysis) EHDPP->Hydrolysis HO_EHDPP 5-HO-EHDPP (5-Hydroxy-EHDPP) Hydroxylation->HO_EHDPP DPHP DPHP (Diphenyl Phosphate) Hydrolysis->DPHP Conjugation Phase II Metabolism (Glucuronidation/Sulfation) HO_EHDPP->Conjugation DPHP->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of EHDPP.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of EHDPP metabolites in urine using this compound as an internal standard.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Urine_Sample Urine Sample Spiking Spike with this compound (Internal Standard) Urine_Sample->Spiking Hydrolysis Enzymatic Hydrolysis Spiking->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation UPLC_MSMS UPLC-MS/MS Analysis Evaporation->UPLC_MSMS Data_Processing Data Processing & Quantification UPLC_MSMS->Data_Processing Results Concentration of 5-HO-EHDPP Data_Processing->Results

Caption: Analytical workflow for 5-HO-EHDPP.

This technical guide provides a comprehensive overview for researchers and scientists working with the this compound analytical standard. The information on its commercial availability, along with detailed experimental protocols and visual representations of its metabolic pathway and analytical workflow, should facilitate its effective use in research and development.

An In-depth Technical Guide on the Metabolism of EHDPP and the Formation Pathway of 5-HO-EHDPP-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-ethylhexyl diphenyl phosphate (B84403) (EHDPP) is a high-production volume organophosphate ester used as a flame retardant and plasticizer. Its widespread use has led to ubiquitous human exposure, necessitating a thorough understanding of its metabolic fate. This technical guide provides a comprehensive overview of EHDPP metabolism, detailing the primary metabolic pathways, the metabolites formed, and the analytical methodologies used for their quantification. It also clarifies the formation and role of 5-HO-EHDPP-d10 as a crucial tool in analytical toxicology. Furthermore, this guide explores the interaction of EHDPP with key cellular signaling pathways, providing insights into its potential biological effects.

Metabolism of EHDPP

The metabolism of EHDPP primarily occurs in the liver and involves both Phase I and Phase II enzymatic reactions. In vitro studies using human liver microsomes have been instrumental in identifying the major metabolic pathways.[1][2]

Phase I Metabolism

Phase I metabolism of EHDPP involves oxidation and hydrolysis reactions, leading to the formation of several metabolites. The primary pathways include:

  • Hydroxylation: The ethylhexyl chain of EHDPP is susceptible to hydroxylation at various positions, leading to the formation of mono- and di-hydroxylated metabolites.[1] Key hydroxylated metabolites identified include 2-ethyl-3-hydroxyhexyl diphenyl phosphate (3-OH-EHDPP) and 2-ethyl-5-hydroxyhexyl diphenyl phosphate (5-OH-EHDPP).[3]

  • Oxidation to Ketones: Further oxidation of hydroxylated metabolites can result in the formation of keto metabolites.[1]

  • Hydrolysis: EHDPP can undergo hydrolysis to yield diphenyl phosphate (DPHP) and 2-ethylhexanol.[4]

Phase II Metabolism

Phase I metabolites of EHDPP can undergo Phase II conjugation reactions, primarily glucuronidation, to increase their water solubility and facilitate their excretion. Glucuronidated metabolites of the hydroxylated forms of EHDPP have been identified in in vitro studies.[1]

Proposed Metabolic Pathway of EHDPP

The following diagram illustrates the proposed metabolic pathway of EHDPP based on currently available scientific literature.

EHDPP_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism EHDPP EHDPP (2-ethylhexyl diphenyl phosphate) OH_EHDPP Mono- and Di-hydroxylated EHDPP (e.g., 3-OH-EHDPP, 5-OH-EHDPP) EHDPP->OH_EHDPP Hydroxylation (CYP450) DPHP DPHP (Diphenyl phosphate) EHDPP->DPHP Hydrolysis EH 2-Ethylhexanol EHDPP->EH Hydrolysis Keto_EHDPP Keto-EHDPP OH_EHDPP->Keto_EHDPP Oxidation Glucuronide Hydroxylated EHDPP Glucuronide OH_EHDPP->Glucuronide Glucuronidation (UGTs) Excretion Excretion Keto_EHDPP->Excretion DPHP->Excretion EH->Excretion Glucuronide->Excretion Synthesis_Workflow start Starting Material (e.g., Deuterated Precursor) step1 Chemical Reaction 1 (e.g., Grignard Reaction) start->step1 step2 Chemical Reaction 2 (e.g., Phosphorylation) step1->step2 purification Purification (e.g., Chromatography) step2->purification final_product This compound (Internal Standard) purification->final_product PPAR_Pathway EHDPP EHDPP PPARG PPARγ Receptor EHDPP->PPARG Binds and Activates Heterodimer PPARγ-RXR Heterodimer PPARG->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression (e.g., FABP4, Lpl) PPRE->Gene_Expression Regulates Adipogenesis Adipogenesis & Lipid Metabolism Gene_Expression->Adipogenesis ER_Pathway EHDPP EHDPP ER Estrogen Receptor EHDPP->ER Activates Metabolites EHDPP Metabolites (e.g., 3-OH-EHDPP, 5-OH-EHDPP) Metabolites->ER Inhibits ERE ERE (Estrogen Response Element) ER->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Estrogenic_Effects Estrogenic Effects (e.g., Cell Proliferation) Gene_Transcription->Estrogenic_Effects

References

The Role of 5-HO-EHDPP-d10 in the Environmental Monitoring of Organophosphate Flame Retardants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organophosphate flame retardants (OPFRs) are a class of chemicals widely used in a variety of consumer products, including electronics, furniture, and building materials, to reduce flammability.[1][2] One such OPFR is 2-ethylhexyl diphenyl phosphate (B84403) (EHDPP), which has seen increased use following the phase-out of polybrominated diphenyl ethers (PBDEs).[1] As additive flame retardants, OPFRs are not chemically bound to the products they are used in and can leach into the environment, leading to widespread contamination of indoor dust, air, and water sources.[3] Human exposure to EHDPP is a growing concern, with studies detecting the parent compound and its metabolites in human tissues, indicating uptake and metabolism by the body.[3][4]

The biotransformation of EHDPP in organisms leads to the formation of various metabolites, including hydroxylated derivatives. Monitoring these metabolites is crucial for assessing human exposure and understanding the toxicokinetics of the parent compound. One such important, though less studied, metabolite is 5-hydroxy-2-ethylhexyl diphenyl phosphate (5-HO-EHDPP). Accurate and precise quantification of this metabolite in complex environmental and biological matrices is a significant analytical challenge. This technical guide focuses on the critical role of the deuterated internal standard, 5-hydroxy-2-ethylhexyl diphenyl phosphate-d10 (5-HO-EHDPP-d10), in enabling the reliable measurement of 5-HO-EHDPP for environmental monitoring and human biomonitoring studies.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for the quantitative analysis of organic micropollutants in environmental samples is isotope dilution mass spectrometry (IDMS). This technique relies on the use of a stable isotope-labeled version of the target analyte as an internal standard. In this context, this compound serves as the ideal internal standard for the analysis of 5-HO-EHDPP.

The fundamental principle of IDMS is the addition of a known amount of the isotopically labeled standard (e.g., this compound) to the sample prior to any extraction or cleanup steps.[1] The labeled standard is chemically identical to the native analyte (5-HO-EHDPP) and therefore behaves identically during sample preparation and analysis. Any loss of the native analyte during these steps will be accompanied by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately determined, correcting for any analytical variability.

Analytical Workflow for 5-HO-EHDPP using this compound

The following sections describe a typical analytical workflow for the quantification of 5-HO-EHDPP in an environmental matrix, such as wastewater or indoor dust, employing this compound as an internal standard.

Experimental Protocol: Analysis of 5-HO-EHDPP in Wastewater

This protocol outlines a method for the determination of 5-HO-EHDPP in wastewater samples using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Sample Preparation and Fortification:

  • Collect a 100 mL unfiltered wastewater sample in a pre-cleaned amber glass bottle.

  • Spike the sample with a known concentration (e.g., 50 ng/L) of the this compound internal standard solution.

  • Equilibrate the sample for 30 minutes with occasional swirling.

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode anion exchange SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the spiked wastewater sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.

  • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elute the analytes with 10 mL of methanol.

3. Extract Concentration and Reconstitution:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of methanol and water.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from 20% to 95% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both 5-HO-EHDPP and this compound would be monitored. For example (hypothetical transitions):

      • 5-HO-EHDPP: m/z [M-H]⁻ → product ion 1, m/z [M-H]⁻ → product ion 2

      • This compound: m/z [M+10-H]⁻ → product ion 1, m/z [M+10-H]⁻ → product ion 2

    • The collision energy and other MS parameters would be optimized for maximum sensitivity.

5. Quantification:

  • A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of native 5-HO-EHDPP and a constant concentration of this compound.

  • The concentration of 5-HO-EHDPP in the sample is calculated based on the ratio of the peak area of the native analyte to the peak area of the internal standard and interpolating from the calibration curve.

Data Presentation

The use of this compound allows for the generation of high-quality quantitative data. The table below summarizes typical analytical figures of merit that would be expected for a method utilizing this internal standard, based on reported data for other OPFR metabolites.

ParameterTypical ValueReference
Limit of Detection (LOD)0.1 - 1.0 ng/L[5]
Limit of Quantification (LOQ)0.3 - 3.0 ng/L[5]
Recovery85 - 115%[5]
Relative Standard Deviation (RSD)< 15%[6]

Visualizations

Logical Relationship of EHDPP Exposure and Monitoring

The following diagram illustrates the pathway from EHDPP usage to human exposure and the central role of monitoring its metabolites, such as 5-HO-EHDPP, with the aid of deuterated standards.

G cluster_source Source & Environment cluster_exposure Human Exposure & Metabolism cluster_monitoring Analytical Monitoring cluster_outcome Outcome A EHDPP in Consumer Products B Environmental Release (Leaching, Abrasion) A->B C Environmental Contamination (Dust, Water, Air) B->C D Human Exposure (Ingestion, Inhalation) C->D E Biotransformation (Metabolism) D->E F Formation of 5-HO-EHDPP E->F G Sample Collection (Urine, Wastewater) F->G H Fortification with This compound G->H I Sample Preparation (SPE) H->I J LC-MS/MS Analysis I->J K Accurate Quantification of 5-HO-EHDPP J->K L Exposure Assessment & Risk Characterization K->L

Caption: Logical workflow from EHDPP source to exposure assessment.

Experimental Workflow for 5-HO-EHDPP Analysis

This diagram details the step-by-step experimental process for the quantification of 5-HO-EHDPP in an environmental sample.

G cluster_workflow Analytical Workflow A 1. Wastewater Sample (100 mL) B 2. Spike with This compound A->B C 3. Solid-Phase Extraction (SPE) B->C D 4. Elution C->D E 5. Evaporation & Reconstitution D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing & Quantification F->G

Caption: Experimental workflow for 5-HO-EHDPP analysis.

While direct literature on the application of this compound in environmental monitoring is emerging, its role can be confidently inferred from established analytical methodologies for other OPFRs and their metabolites. As a deuterated internal standard, this compound is indispensable for the accurate and precise quantification of its native analogue, 5-HO-EHDPP, in complex environmental and biological matrices. The use of isotope dilution mass spectrometry with this compound allows researchers to overcome challenges associated with matrix effects and analyte loss during sample preparation, thereby ensuring the reliability of data in human exposure assessment and environmental monitoring studies. The continued availability and use of such standards will be critical in advancing our understanding of the environmental fate and potential health risks associated with EHDPP and other emerging flame retardants.

References

Toxicological Significance of 5-HO-EHDPP-d10: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool for understanding the human health implications of the flame retardant EHDPP, the deuterated metabolite 5-HO-EHDPP-d10, serves as a critical analytical standard. This guide delves into the toxicological profile of the parent compound, 2-ethylhexyl diphenyl phosphate (B84403) (EHDPP), and its primary metabolite, 5-hydroxyhexyl diphenyl phosphate (5-HO-EHDPP), to elucidate the toxicological relevance of its deuterated analog used in research.

Introduction to EHDPP and its Metabolites

2-Ethylhexyl diphenyl phosphate (EHDPP) is an organophosphate ester widely used as a flame retardant and plasticizer in various consumer products.[1] Its prevalence in the environment has led to ubiquitous human exposure, raising concerns about its potential adverse health effects.[1] Understanding the toxicology of EHDPP requires a thorough examination of its biotransformation, as its metabolites may contribute significantly to its overall toxicity. One of the major metabolites of EHDPP is 5-hydroxyhexyl diphenyl phosphate (5-HO-EHDPP).

This technical guide provides a comprehensive overview of the toxicological significance of EHDPP and 5-HO-EHDPP. It also clarifies the indispensable role of the deuterated analog, this compound, as an internal standard in analytical methodologies designed to accurately quantify human and environmental exposure to EHDPP. While direct toxicological studies on this compound are not available, its toxicological profile is presumed to be nearly identical to that of 5-HO-EHDPP.

Toxicology of 2-Ethylhexyl Diphenyl Phosphate (EHDPP)

EHDPP has been the subject of numerous toxicological studies, which have identified a range of adverse health effects across different biological systems. The primary areas of concern include its cytotoxicity, hepatotoxicity, neurotoxicity, and endocrine-disrupting properties.[1]

Cytotoxicity

In vitro studies have demonstrated the cytotoxic potential of EHDPP. For instance, research on chicken embryonic hepatocytes revealed a lethal concentration 50 (LC50) of 50 ± 11 μM after 36 hours of exposure, indicating significant toxicity at the cellular level.[2]

Hepatotoxicity

The liver is a primary target organ for EHDPP toxicity. Studies have shown that EHDPP can disrupt hepatic lipid metabolism and affect the expression of genes involved in cholesterol and bile acid regulation.[2]

Neurotoxicity

Given the structural similarity of organophosphate flame retardants to organophosphate pesticides, there is a significant concern regarding their neurotoxic potential.[3] Research on zebrafish larvae has indicated that EHDPP exposure can lead to changes in early motor behavior, potentially driven by inflammation.

Endocrine Disruption

EHDPP has been identified as an endocrine-disrupting chemical. It has been shown to exhibit antagonistic effects on the mineralocorticoid receptor.[4] Furthermore, studies in male Japanese medaka have revealed that EHDPP possesses anti-androgenic activity.

Metabolism of EHDPP to 5-HO-EHDPP

Upon entering the body, EHDPP undergoes biotransformation, primarily through oxidation by cytochrome P450 enzymes. One of the major metabolic pathways is the hydroxylation of the 2-ethylhexyl side chain, leading to the formation of various hydroxylated metabolites, with 5-HO-EHDPP being a prominent one. This metabolite is frequently detected in human urine and serum, making it a reliable biomarker of EHDPP exposure.[5]

G EHDPP EHDPP (2-Ethylhexyl Diphenyl Phosphate) CYP450 Cytochrome P450 Enzymes EHDPP->CYP450 Oxidation HO_EHDPP 5-HO-EHDPP (5-Hydroxyhexyl Diphenyl Phosphate) CYP450->HO_EHDPP Hydroxylation

Metabolic Pathway of EHDPP to 5-HO-EHDPP

Toxicological Significance of 5-HO-EHDPP

While research on the direct toxicity of 5-HO-EHDPP is still emerging, preliminary findings suggest that it is not merely an inactive metabolite. A significant study on Japanese medaka found that 5-HO-EHDPP is the dominant metabolite of EHDPP and exhibits a 3.1-fold stronger anti-androgenic activity than the parent compound. This indicates that the metabolic conversion of EHDPP to 5-HO-EHDPP may represent a bioactivation process, increasing the endocrine-disrupting potential of the original compound.

The Role of this compound in Toxicological Research

Principle of Isotope Dilution Mass Spectrometry

This compound is a deuterated analog of 5-HO-EHDPP, meaning that ten hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling increases the mass of the molecule without significantly altering its chemical properties. In analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS), deuterated compounds are invaluable as internal standards.

When analyzing a biological sample (e.g., urine or blood) for the presence of 5-HO-EHDPP, a known amount of this compound is added to the sample at the beginning of the analytical process. Both the native (non-deuterated) and the labeled compound are then extracted, purified, and analyzed together, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because the two compounds behave almost identically during sample preparation and analysis, any loss of the native compound during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native compound to the deuterated internal standard, a highly accurate and precise quantification of the 5-HO-EHDPP concentration in the original sample can be achieved.

Analytical Workflow

The use of this compound is integral to the reliable quantification of 5-HO-EHDPP in biological and environmental matrices. A typical analytical workflow is as follows:

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Solid Phase Extraction (SPE) Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC Liquid Chromatography (LC) Separation Concentration->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quantification Quantification using Ratio of Native to Labeled Analyte MS->Quantification Result Final Concentration of 5-HO-EHDPP Quantification->Result

Analytical Workflow for 5-HO-EHDPP using this compound

Data Presentation

Table 1: Quantitative Toxicological Data for EHDPP

EndpointTest SystemConcentration/DoseReference
Cytotoxicity (LC50)Chicken Embryonic Hepatocytes50 ± 11 μM[2]

Experimental Protocols

General Protocol for the Analysis of 5-HO-EHDPP in Urine using IDMS
  • Sample Preparation:

    • A 1 mL aliquot of urine is transferred to a polypropylene (B1209903) tube.

    • 10 µL of a 100 ng/mL solution of this compound in methanol (B129727) is added as the internal standard.

    • The sample is vortexed for 10 seconds.

    • Enzymatic deconjugation is performed by adding β-glucuronidase/sulfatase and incubating at 37°C for 4 hours to release conjugated metabolites.

  • Solid Phase Extraction (SPE):

    • An Oasis HLB SPE cartridge is conditioned with methanol followed by deionized water.

    • The urine sample is loaded onto the cartridge.

    • The cartridge is washed with a solution of 5% methanol in water to remove interferences.

    • The analytes are eluted with methanol.

  • Concentration and Reconstitution:

    • The eluate is evaporated to dryness under a gentle stream of nitrogen.

    • The residue is reconstituted in 100 µL of a 50:50 mixture of mobile phase A and B.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separation is achieved on a C18 analytical column with a gradient elution using mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).

    • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 5-HO-EHDPP and this compound.

  • Quantification:

    • A calibration curve is generated by analyzing standards containing known concentrations of 5-HO-EHDPP and a fixed concentration of this compound.

    • The concentration of 5-HO-EHDPP in the urine sample is calculated from the peak area ratio of the native analyte to the internal standard and by interpolation from the calibration curve.

Conclusion

The toxicological significance of this compound is intrinsically linked to its non-deuterated counterpart, 5-HO-EHDPP, a major and potentially more potent metabolite of the flame retardant EHDPP. While direct toxicological assessment of this compound is absent from the scientific literature, it is presumed to share the toxicological properties of 5-HO-EHDPP, including its anti-androgenic activity. The primary and critical role of this compound is as an indispensable tool in analytical toxicology. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of 5-HO-EHDPP in human and environmental samples. This, in turn, is fundamental for assessing exposure to EHDPP and advancing our understanding of its toxicological impact on human health and the environment. Therefore, while not a toxicant of direct concern, this compound is a key enabler of research into the toxicological significance of EHDPP and its metabolites.

References

The Role of 5-HO-EHDPP-d10 in Assessing Human Exposure to a Ubiquitous Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-ethylhexyl diphenyl phosphate (B84403) (EHDPP) is a high-production-volume organophosphate flame retardant and plasticizer used in a wide array of consumer and industrial products, including electronics, furniture, and building materials. Its widespread use has led to ubiquitous environmental contamination and consequently, persistent human exposure. Understanding the extent of this exposure and its potential health implications is a critical area of research. This technical guide focuses on 5-hydroxy-2-ethylhexyl diphenyl phosphate (5-HO-EHDPP) as a principal biomarker of EHDPP exposure and the essential role of its deuterated analog, 5-HO-EHDPP-d10, in the accurate quantification of this exposure.

Metabolic Pathway of EHDPP

Following ingestion, inhalation, or dermal absorption, EHDPP undergoes metabolic transformation in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The metabolic process involves the hydroxylation of the 2-ethylhexyl chain, leading to the formation of various hydroxylated metabolites. Among these, 5-HO-EHDPP has been identified as a major urinary metabolite, making it a suitable and reliable biomarker for assessing human exposure to the parent compound, EHDPP.

EHDPP_Metabolism EHDPP EHDPP (2-ethylhexyl diphenyl phosphate) CYP450 Cytochrome P450 (Phase I Metabolism) EHDPP->CYP450 Ingestion, Inhalation, Dermal Contact Hydroxylated_Intermediates Hydroxylated Intermediates CYP450->Hydroxylated_Intermediates Hydroxylation 5-HO-EHDPP 5-HO-EHDPP (5-hydroxy-2-ethylhexyl diphenyl phosphate) Hydroxylated_Intermediates->5-HO-EHDPP Urine Urinary Excretion 5-HO-EHDPP->Urine

Figure 1: Metabolic activation of EHDPP to its urinary biomarker, 5-HO-EHDPP.

Quantification of 5-HO-EHDPP using Isotope Dilution Mass Spectrometry

Accurate and sensitive measurement of 5-HO-EHDPP in biological matrices, primarily urine, is crucial for human biomonitoring studies. The gold standard for this quantification is ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). To ensure the highest accuracy and precision, this method employs the principle of isotope dilution, which involves the use of a stable isotope-labeled internal standard. In this context, this compound serves as the ideal internal standard.

The Role of this compound:

This compound is a synthetic version of the 5-HO-EHDPP molecule where ten hydrogen atoms have been replaced with deuterium (B1214612) atoms. This subtle change in mass does not significantly alter its chemical and physical properties, such as its ionization efficiency and chromatographic retention time, which remain nearly identical to the native (non-deuterated) 5-HO-EHDPP.

The use of a deuterated internal standard is critical for several reasons:

  • Correction for Matrix Effects: Biological samples like urine are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Since this compound behaves almost identically to the native analyte during sample preparation and analysis, any matrix effects will affect both compounds equally. By measuring the ratio of the native analyte to the internal standard, these effects can be effectively normalized.

  • Correction for Sample Loss: During the multi-step sample preparation process (e.g., extraction, cleanup), some of the analyte may be lost. By adding a known amount of this compound to the sample at the beginning of the workflow, any losses of the native 5-HO-EHDPP can be accurately accounted for by measuring the recovery of the internal standard.

  • Improved Precision and Accuracy: The use of an isotope-labeled internal standard significantly improves the precision and accuracy of the quantification, allowing for reliable measurement of low concentrations of 5-HO-EHDPP in urine.

Experimental Protocol: Quantification of 5-HO-EHDPP in Human Urine

The following is a representative experimental protocol for the analysis of 5-HO-EHDPP in human urine using UPLC-MS/MS with this compound as an internal standard. This protocol is a composite of generally accepted methods for the analysis of organophosphate flame retardant metabolites.

1. Sample Preparation

  • Enzymatic Deconjugation: In humans, metabolites like 5-HO-EHDPP can be conjugated (e.g., glucuronidated or sulfated) to facilitate excretion. To measure the total concentration, these conjugates must be cleaved.

    • To 1 mL of urine, add a buffer solution (e.g., ammonium (B1175870) acetate) to adjust the pH.

    • Add β-glucuronidase/sulfatase enzyme from Helix pomatia.

    • Incubate the mixture (e.g., at 37°C for 4 hours or overnight).

  • Internal Standard Spiking:

    • Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to each sample.

  • Solid-Phase Extraction (SPE): This step is used to clean up the sample and concentrate the analyte.

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange or reversed-phase polymeric sorbent) with methanol (B129727) and water.

    • Load the enzyme-hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low-percentage methanol solution) to remove interfering substances.

    • Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a solvent compatible with the UPLC mobile phase (e.g., 50:50 acetonitrile:water).

2. UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • UPLC System: A high-pressure liquid chromatography system capable of handling small particle size columns.

    • Column: A reversed-phase column (e.g., C18 or similar) with appropriate dimensions for fast and efficient separation.

    • Mobile Phase: A gradient of two solvents is typically used, for example:

      • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or an ammonium salt buffer).

      • Mobile Phase B: Acetonitrile or methanol with the same modifier.

    • Gradient: A programmed gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used in negative electrospray ionization (ESI-) mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both 5-HO-EHDPP and this compound to ensure selectivity and sensitivity. The exact mass transitions would need to be optimized for the specific instrument.

3. Data Analysis and Quantification

  • A calibration curve is prepared using known concentrations of native 5-HO-EHDPP and a constant concentration of this compound.

  • The ratio of the peak area of the native analyte to the peak area of the internal standard is plotted against the concentration of the native analyte.

  • The concentration of 5-HO-EHDPP in the unknown urine samples is then calculated from the calibration curve based on the measured peak area ratios.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Urine_Sample Urine Sample (1 mL) Spike_IS Spike with This compound Urine_Sample->Spike_IS Deconjugation Enzymatic Deconjugation (β-glucuronidase/sulfatase) Spike_IS->Deconjugation SPE Solid-Phase Extraction (SPE) Deconjugation->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon UPLC UPLC Separation (Reversed-Phase) Evap_Recon->UPLC MSMS MS/MS Detection (ESI-, MRM) UPLC->MSMS Quantification Quantification using Isotope Dilution MSMS->Quantification

Figure 2: A generalized workflow for the quantification of 5-HO-EHDPP in urine.

Quantitative Data on 5-HO-EHDPP in Human Populations

Human biomonitoring studies are increasingly measuring 5-HO-EHDPP in urine to assess population-level exposure to EHDPP. While data is still emerging, some studies have begun to report concentrations. The table below summarizes available data; however, it is important to note that concentrations can vary significantly between populations due to differences in lifestyle, diet, and environment.

Population / Study Matrix Analyte Detection Frequency (%) Concentration Range (ng/mL) Geometric Mean / Median (ng/mL) Key Findings
Australian Pooled Urine Samples (2012-2023)Urine5-HO-EHDPP>60%Not ReportedNot ReportedLevels were significantly higher in males than in females.[1]
Further studies neededUrine5-HO-EHDPP---Additional data from diverse populations are required to establish reference ranges.

Conclusion

5-HO-EHDPP is a key biomarker for assessing human exposure to the widely used flame retardant EHDPP. The use of its deuterated internal standard, this compound, in conjunction with UPLC-MS/MS, is essential for accurate and reliable quantification. This technical guide provides a framework for researchers and scientists to understand the metabolic basis of this biomarker and the analytical methodology required for its measurement. As more biomonitoring data becomes available, a clearer picture of human exposure to EHDPP and its potential health consequences will emerge, informing public health policies and risk assessment. Further research is needed to establish comprehensive reference values for 5-HO-EHDPP in diverse populations and to fully elucidate the potential health effects associated with long-term EHDPP exposure.

References

Methodological & Application

Application Note: Quantitative Analysis of 5-Hydroxy-N-ethyl-N-propyltryptamine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the LC-MS/MS analysis of 5-Hydroxy-N-ethyl-N-propyltryptamine using its deuterated internal standard, 5-HO-EHDPP-d10, is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Abstract

This application note presents a robust and sensitive method for the quantification of 5-Hydroxy-N-ethyl-N-propyltryptamine (5-OH-EPT) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes 5-Hydroxy-N-ethyl-N-propyltryptamine-d10 (5-OH-EPT-d10) as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1] The protocol described herein is suitable for pharmacokinetic studies, forensic toxicology, and clinical research involving the analysis of tryptamine (B22526) metabolites.[2]

Introduction

5-Hydroxy-N-ethyl-N-propyltryptamine (5-OH-EPT) is a potential metabolite of the new psychoactive substance N-ethyl-N-propyltryptamine (EPT).[2] Accurate and reliable quantification of such metabolites in biological matrices is crucial for understanding the pharmacology and toxicology of the parent compound. LC-MS/MS offers unparalleled sensitivity and specificity for this purpose.[3] The use of a stable isotope-labeled internal standard, such as 5-OH-EPT-d10, is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during extraction and ionization, thereby compensating for potential analytical errors.[4][5] This note provides a fully validated method for the determination of 5-OH-EPT in human plasma.

Experimental Protocol

1. Materials and Reagents

  • 5-OH-EPT and 5-OH-EPT-d10 analytical standards

  • HPLC-grade methanol, acetonitrile, and water (Optima grade or equivalent)[6]

  • Formic acid (99%+)[6]

  • Human plasma (K2-EDTA)

  • Protein precipitation solvent: Acetonitrile with 0.1% formic acid

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-OH-EPT and 5-OH-EPT-d10 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 5-OH-EPT stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 5-OH-EPT-d10 stock solution in methanol.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution (5-OH-EPT-d10) to all tubes except for the blank matrix samples.

  • Add 300 µL of ice-cold protein precipitation solvent (acetonitrile with 0.1% formic acid).

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.[6]

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: Hypersil GOLD C18, 2.1 x 150 mm, 1.9 µm[1]

    • Mobile Phase A: Water with 0.1% Formic Acid[1]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]

    • Flow Rate: 0.3 mL/min[1]

    • Injection Volume: 5 µL[6]

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 15.0 min: 5% B

  • Mass Spectrometry:

    • System: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C).

Data Presentation

The method was validated according to established guidelines for bioanalytical method validation.[7] The quantitative performance of the method is summarized in the tables below.

Table 1: Optimized MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
5-OH-EPT 233.2 174.1 100 20

| 5-OH-EPT-d10 | 243.2 | 184.1 | 100 | 20 |

Table 2: Method Validation Summary

Parameter Result
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995[8]
Limit of Detection (LOD) 0.03 ng/mL[1]
Limit of Quantification (LOQ) 0.1 ng/mL[1]
Accuracy (% Bias)
LLOQ (0.1 ng/mL) ± 4.5%
Low QC (0.3 ng/mL) ± 3.2%
Mid QC (10 ng/mL) ± 2.1%
High QC (80 ng/mL) ± 1.8%
Precision (% RSD)
Intra-day (n=6) < 5%[9]
Inter-day (n=18) < 7%[9]
Recovery 85 - 95%[9]

| Matrix Effect | 92 - 103%[1] |

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma/ Calibrator/QC is_spike Spike with 10 µL 5-OH-EPT-d10 IS plasma->is_spike precip Add 300 µL Cold Acetonitrile (0.1% FA) is_spike->precip vortex Vortex Mix 1 min precip->vortex centrifuge Centrifuge 13,000 rpm, 10 min vortex->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial injection Inject 5 µL into LC-MS/MS System hplc_vial->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Area Integration detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio quant Quantify against Calibration Curve ratio->quant

Figure 1. Experimental workflow for the analysis of 5-OH-EPT.

G cluster_sample Biological Sample cluster_process Sample Preparation & Analysis cluster_detector MS Detector Analyte 5-OH-EPT (Analyte) Process Extraction Loss Analyte->Process Ionization Ionization Suppression Analyte->Ionization IS 5-OH-EPT-d10 (Internal Standard) IS->Process IS->Ionization Analyte_Signal Analyte Signal Process->Analyte_Signal IS_Signal IS Signal Process->IS_Signal Ionization->Analyte_Signal Ionization->IS_Signal Ratio Ratio (Analyte/IS) = Constant Analyte_Signal->Ratio IS_Signal->Ratio

Figure 2. Principle of stable isotope dilution LC-MS/MS.

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of 5-Hydroxy-N-ethyl-N-propyltryptamine in human plasma. The use of a deuterated internal standard, 5-OH-EPT-d10, ensures the accuracy of the results by compensating for matrix-induced signal suppression and procedural losses. This validated method is well-suited for high-throughput analysis in a variety of research and clinical settings.

References

Application Note: Solid-Phase Extraction of 5-HO-EHDPP-d10 from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl diphenyl phosphate (B84403) (EHDPP) is an organophosphate flame retardant (OPFR) widely used in various consumer products. Human exposure to EHDPP is prevalent, leading to its metabolism and the excretion of various metabolites in urine. One such key metabolite is 5-hydroxy-2-ethylhexyl diphenyl phosphate (5-HO-EHDPP). The quantification of this metabolite is crucial for assessing human exposure to EHDPP and understanding its potential health effects. 5-HO-EHDPP-d10 is the stable isotope-labeled internal standard for 5-HO-EHDPP, essential for accurate quantification by isotope dilution mass spectrometry.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human urine samples, intended for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on established methods for the extraction of polar, acidic organophosphate flame retardant metabolites.

Analytical Strategy

The analytical approach involves the enzymatic hydrolysis of conjugated metabolites in urine, followed by solid-phase extraction for cleanup and concentration of the analyte. This compound, being a polar and acidic compound due to the phosphate group and the hydroxyl moiety, is well-suited for extraction using a mixed-mode weak anion exchange (WAX) and reversed-phase sorbent. The Oasis WAX cartridge is a common choice for such applications.

Data Presentation

While specific recovery data for this compound is not extensively published, the following table summarizes typical recovery rates for similar organophosphate flame retardant metabolites using weak anion exchange SPE methods. These values can be considered as target performance metrics for the presented protocol.

AnalyteSPE SorbentMatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Diphenyl Phosphate (DPHP)Mixed-mode Anion ExchangeUrine91 - 119< 15
Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)Mixed-mode Anion ExchangeUrine82 - 91< 12
Hydroxylated OPFR Metabolites (general)Oasis WAXUrine70 - 120< 20

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: Oasis WAX (Weak Anion Exchange) 60 mg, 3 mL

  • Reagents:

  • Internal Standard: this compound solution of known concentration

  • Equipment:

    • SPE manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Centrifuge

    • LC-MS/MS system

Sample Preparation: Enzymatic Hydrolysis
  • Thaw frozen human urine samples to room temperature and vortex for 30 seconds.

  • To a 2 mL glass vial, add 1 mL of the urine sample.

  • Spike the sample with the this compound internal standard solution.

  • Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase solution.

  • Vortex the mixture for 10 seconds.

  • Incubate the sample at 37°C for a minimum of 4 hours (or overnight) to ensure complete deconjugation of glucuronidated and sulfated metabolites.

  • After incubation, allow the sample to cool to room temperature.

  • Centrifuge the sample at 3000 x g for 10 minutes to pellet any precipitates.

Solid-Phase Extraction (SPE) Protocol

The following protocol is optimized for the Oasis WAX cartridge.

  • Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of ultrapure water through the cartridge. Do not allow the sorbent bed to dry.

  • Loading:

    • Load the supernatant from the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water to remove hydrophilic interferences.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove moderately polar interferences.

  • Elution:

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammoniated methanol disrupts the ionic interaction between the acidic phosphate group and the weak anion exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).

    • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

Visualizations

Experimental Workflow for Solid-Phase Extraction

SPE_Workflow Figure 1. Solid-Phase Extraction Workflow for this compound cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis WAX) cluster_analysis Final Steps urine_sample 1. Urine Sample (1 mL) + Internal Standard (this compound) hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase, 37°C) urine_sample->hydrolysis centrifugation 3. Centrifugation hydrolysis->centrifugation loading 5. Sample Loading centrifugation->loading Load Supernatant conditioning 4. Conditioning (Methanol, then Water) conditioning->loading washing 6. Washing (Water, then 5% Methanol) loading->washing elution 7. Elution (5% NH4OH in Methanol) washing->elution dry_down 8. Evaporation elution->dry_down Collect Eluate reconstitution 9. Reconstitution dry_down->reconstitution lcms_analysis 10. LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: SPE Workflow for this compound from Urine.

Biotransformation Pathway of EHDPP

Biotransformation Figure 2. Simplified Biotransformation of EHDPP EHDPP EHDPP (2-Ethylhexyl diphenyl phosphate) PhaseI Phase I Metabolism (e.g., Cytochrome P450) EHDPP->PhaseI Hydroxylation HO_EHDPP 5-HO-EHDPP (Hydroxylated Metabolite) PhaseI->HO_EHDPP PhaseII Phase II Metabolism (e.g., UGTs, SULTs) HO_EHDPP->PhaseII Conjugation Conjugates Glucuronide and Sulfate Conjugates (Excreted in Urine) PhaseII->Conjugates

Application of 5-HO-EHDPP-d10 in Human Biomonitoring Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The growing use of organophosphate flame retardants (OPFRs) as replacements for polybrominated diphenyl ethers (PBDEs) has led to increasing human exposure to these compounds. 2-ethylhexyl diphenyl phosphate (B84403) (EHDPP) is a high-production-volume OPFR extensively used in various consumer products, leading to its ubiquitous presence in indoor environments and subsequent human exposure. Biomonitoring of EHDPP exposure is crucial for assessing potential health risks. Since parent OPFRs are rapidly metabolized in the human body, their metabolites are often used as biomarkers of exposure. One of the major hydroxylated metabolites of EHDPP is 2-ethyl-5-hydroxyhexyl diphenyl phosphate (5-HO-EHDPP). Accurate and sensitive quantification of 5-HO-EHDPP in human biological matrices, such as urine, is essential for human biomonitoring studies. The use of a stable isotope-labeled internal standard, such as 5-HO-EHDPP-d10, is critical for achieving high accuracy and precision in analytical methods by correcting for matrix effects and variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of this compound in human biomonitoring studies, targeting researchers, scientists, and professionals in drug development.

Quantitative Data from Human Biomonitoring Studies

The concentration of 5-HO-EHDPP in human urine is a key indicator of EHDPP exposure. Below is a summary of quantitative data from a human biomonitoring study.

Study PopulationMatrixNumber of Samples (n)Detection Frequency (%)Concentration Range (ng/mL)Mean/Median Concentration (ng/mL)Method Detection Limit (MDL) (ng/mL)Citation
General PopulationUrine14Frequently DetectedNot ReportedNot Reported0.002[1]

Note: Data on urinary concentrations of 5-HO-EHDPP are still limited in the scientific literature. The table will be updated as more biomonitoring data becomes available.

Experimental Protocols

Protocol 1: Quantification of 5-HO-EHDPP in Human Urine using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the sensitive and selective quantification of 5-HO-EHDPP in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Materials and Reagents

  • 5-HO-EHDPP analytical standard

  • This compound internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., Bond-Elut C18)

  • Human urine samples

2. Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 3000 rpm for 10 minutes to remove any particulate matter.

  • Take a 1 mL aliquot of the supernatant.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 5-HO-EHDPP from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both 5-HO-EHDPP and this compound. The exact m/z values will need to be determined by infusion of the analytical standards.

4. Quantification

  • Construct a calibration curve by plotting the peak area ratio of 5-HO-EHDPP to this compound against the concentration of the 5-HO-EHDPP standards.

  • Quantify the concentration of 5-HO-EHDPP in the urine samples using the calibration curve.

Visualizations

Metabolic Pathway of EHDPP to 5-HO-EHDPP

The biotransformation of EHDPP in the human body involves several metabolic pathways, including hydroxylation of the 2-ethylhexyl chain. This process is primarily mediated by cytochrome P450 enzymes in the liver.

EHDPP_Metabolism EHDPP EHDPP (2-ethylhexyl diphenyl phosphate) Metabolism Phase I Metabolism (Cytochrome P450) EHDPP->Metabolism Hydroxylation HO_EHDPP 5-HO-EHDPP (2-ethyl-5-hydroxyhexyl diphenyl phosphate) Metabolism->HO_EHDPP Excretion Excretion (Urine) HO_EHDPP->Excretion

Metabolic conversion of EHDPP to 5-HO-EHDPP.
Experimental Workflow for Human Biomonitoring

The following diagram illustrates the key steps involved in a human biomonitoring study for assessing EHDPP exposure through the analysis of 5-HO-EHDPP in urine.

Biomonitoring_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing and Analysis cluster_data_analysis Data Analysis and Interpretation Urine_Collection Urine Sample Collection from Study Population Internal_Standard Addition of this compound (Internal Standard) Urine_Collection->Internal_Standard Sample_Preparation Sample Preparation (Solid-Phase Extraction) LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Internal_Standard->Sample_Preparation Quantification Quantification of 5-HO-EHDPP LCMS_Analysis->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Exposure_Assessment Exposure and Risk Assessment Statistical_Analysis->Exposure_Assessment

Workflow for 5-HO-EHDPP analysis in urine.
Potential Toxicological Pathways of EHDPP

While the direct toxicological effects of 5-HO-EHDPP are still under investigation, studies on the parent compound, EHDPP, have indicated potential disruption of several signaling pathways. The metabolism of EHDPP to 5-HO-EHDPP is a critical step in its potential toxicity.

EHDPP_Toxicity_Pathways cluster_pathways Potentially Affected Signaling Pathways cluster_outcomes Potential Adverse Health Outcomes EHDPP EHDPP Exposure Estrogen_Receptor Estrogen Receptor Signaling EHDPP->Estrogen_Receptor Lipid_Metabolism Lipid Metabolism and Homeostasis EHDPP->Lipid_Metabolism Thyroid_Hormone Thyroid Hormone Signaling EHDPP->Thyroid_Hormone Endocrine_Disruption Endocrine Disruption Estrogen_Receptor->Endocrine_Disruption Metabolic_Disorders Metabolic Disorders Lipid_Metabolism->Metabolic_Disorders Thyroid_Hormone->Endocrine_Disruption Reproductive_Toxicity Reproductive and Developmental Toxicity Endocrine_Disruption->Reproductive_Toxicity

Potential toxicological pathways of EHDPP.

References

Application Note: Quantification of 5-HO-EHDPP in Wastewater using a Deuterated Internal Standard by SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed analytical method for the quantification of 5-hydroxy-N-ethyl-N,N-dipropyltryptamine (5-HO-EHDPP), a metabolite of the organophosphate flame retardant 2-ethylhexyldiphenyl phosphate (B84403) (EHDPHP), in wastewater samples. The method utilizes a stable isotope-labeled internal standard, 5-HO-EHDPP-d10, to ensure accuracy and precision. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by instrumental analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is intended for researchers and scientists in environmental monitoring and drug development.

Introduction

Wastewater-based epidemiology (WBE) is an emerging field that provides valuable insights into the consumption of or exposure to various chemicals within a population by analyzing raw wastewater. 5-hydroxy-N-ethyl-N,N-dipropyltryptamine (5-HO-EHDPP) is a potential biomarker for human exposure to the widely used organophosphate flame retardant, EHDPHP. Accurate and sensitive analytical methods are crucial for the reliable detection and quantification of such biomarkers in complex matrices like wastewater.

This document outlines a comprehensive protocol for the analysis of 5-HO-EHDPP, incorporating a deuterated internal standard (this compound) to compensate for matrix effects and variations in extraction recovery. The method is based on established principles for the analysis of emerging contaminants, pharmaceuticals, and personal care products in environmental waters.[1][2]

Experimental Protocol

Materials and Reagents
  • 5-HO-EHDPP analytical standard

  • This compound internal standard

  • Methanol (B129727) (LC-MS grade)[3]

  • Acetonitrile (LC-MS grade)[3]

  • Water (LC-MS grade)[3][4]

  • Formic acid (ACS reagent)[4]

  • Ammonium formate

  • Ammonia solution

  • Ethyl acetate (B1210297)

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange or polymeric reversed-phase (e.g., Oasis HLB)[5]

  • Regenerated cellulose (B213188) syringe filters (0.2 or 0.45 µm)

Sample Preparation: Solid-Phase Extraction (SPE)

The following SPE protocol is a general guideline and should be optimized for the specific wastewater matrix.

  • Sample Filtration: Filter raw wastewater samples through a 1.0 µm glass fiber filter to remove suspended solids.

  • Spiking: To a 100 mL aliquot of the filtered wastewater sample, add a known concentration of the this compound internal standard.

  • pH Adjustment: Adjust the sample pH to approximately 3 with acetic acid.[4]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.[6][7]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.[3]

  • Elution: Elute the analytes from the cartridge. A two-step elution can be effective for mixed-mode cartridges:

    • First, elute with 4 mL of a methanol/ethyl acetate mixture (50:50, v/v) containing 2% ammonia.[3]

    • Follow with a second elution of 2 mL of methanol/ethyl acetate (50:50, v/v) containing 1.7% formic acid.[3]

  • Evaporation and Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.2 µm regenerated cellulose syringe filter prior to LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

The following are suggested starting parameters for LC-MS/MS analysis and should be optimized for the specific instrument.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Mass Spectrometry (MS/MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV
MRM Transitions To be determined by direct infusion of 5-HO-EHDPP and this compound standards

Data Presentation

The following table structure should be used to summarize quantitative data from method validation and sample analysis.

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²) >0.99
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Intra-day Precision (%RSD) <15%
Inter-day Precision (%RSD) <20%
Accuracy (% Recovery) 80-120%
Matrix Effect (%) To be determined

Table 2: Quantification of 5-HO-EHDPP in Wastewater Samples

Sample ID5-HO-EHDPP Concentration (ng/L)% Recovery of Internal Standard
Influent - Site AValueValue
Effluent - Site AValueValue
Influent - Site BValueValue
Effluent - Site BValueValue

Visualization

The following diagram illustrates the experimental workflow for the analysis of 5-HO-EHDPP in wastewater.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Wastewater Sample filtration Filtration sample->filtration spiking Spike with this compound filtration->spiking ph_adjust pH Adjustment spiking->ph_adjust spe Solid-Phase Extraction (SPE) ph_adjust->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: Experimental workflow for wastewater analysis.

Conclusion

The proposed SPE-LC-MS/MS method provides a robust and sensitive approach for the quantification of 5-HO-EHDPP in wastewater. The use of a deuterated internal standard is critical for achieving accurate results in a complex matrix. This application note serves as a starting point for laboratories aiming to monitor human exposure to EHDPHP through wastewater-based epidemiology. Method validation should be performed in the specific wastewater matrix of interest to ensure data quality and reliability.

References

Application Note: High-Sensitivity Detection of 5-HO-EHDPP in House Dust Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive analytical method for the quantification of 5-hydroxy-2-ethylhexyl diphenyl phosphate (B84403) (5-HO-EHDPP), a metabolite of the organophosphate flame retardant 2-ethylhexyl diphenyl phosphate (EHDPP), in indoor house dust samples. The method utilizes a streamlined extraction protocol followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 5-HO-EHDPP-d10 as an internal standard. This methodology provides high accuracy and precision, making it suitable for researchers, scientists, and drug development professionals investigating human exposure to organophosphate esters in indoor environments.

Introduction

Organophosphate esters (OPEs) are widely used as flame retardants and plasticizers in a variety of consumer products, leading to their ubiquitous presence in indoor environments, including house dust.[1] Human exposure to OPEs is a growing concern due to their potential adverse health effects, including neurotoxicity and endocrine disruption.[2] EHDPP is a commonly detected OPE, and its metabolite, 5-HO-EHDPP, serves as a biomarker for human exposure.[3] Monitoring the levels of 5-HO-EHDPP in house dust is crucial for assessing exposure risks. This protocol describes a validated method for the extraction and quantification of 5-HO-EHDPP in house dust, employing a deuterated internal standard (this compound) to ensure accurate measurement. The use of LC-MS/MS provides the necessary selectivity and sensitivity for detecting trace levels of the analyte in a complex matrix.[4][5]

Experimental Protocol

Materials and Reagents
  • 5-HO-EHDPP analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium hydroxide

  • Sodium sulfate, anhydrous

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • House dust samples

  • Standard reference material (SRM) for house dust (e.g., NIST SRM 2585)[6][7]

Sample Preparation and Extraction
  • Sample Collection: Collect house dust samples using a standardized vacuuming protocol. Sieve the samples to obtain a uniform particle size (<150 µm).

  • Spiking: Weigh 50 mg of the sieved dust sample into a polypropylene (B1209903) centrifuge tube. Spike the sample with a known concentration of the this compound internal standard.

  • Extraction:

    • Add 5 mL of acetonitrile to the centrifuge tube.

    • Vortex the sample for 1 minute.

    • Sonicate the sample in a water bath for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process with another 5 mL of acetonitrile.

    • Combine the supernatants.

  • Sample Cleanup (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove interferences.

    • Elute the analyte and internal standard with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[4]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate the analyte from matrix interferences.

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. Specific precursor and product ion transitions for both 5-HO-EHDPP and this compound need to be determined.

Data Presentation

The quantitative data for method validation should be presented in clear, structured tables.

Table 1: LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-HO-EHDPPValueValueValue
This compoundValueValueValue

(Note: Specific m/z values would be determined experimentally during method development)

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)>0.99
Limit of Detection (LOD)Value (ng/g)
Limit of Quantification (LOQ)Value (ng/g)
Intra-day Precision (%RSD)<15%
Inter-day Precision (%RSD)<15%
Recovery (%)85-115%
Matrix Effect (%)<20%

(Note: The values in this table are typical acceptance criteria and would be replaced with experimental data.)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Dust Sample Collection (Sieving) weighing 2. Weigh 50 mg of Dust sample_collection->weighing spiking 3. Spike with this compound (IS) weighing->spiking extraction 4. Solvent Extraction (Acetonitrile, Sonication) spiking->extraction cleanup 5. Solid Phase Extraction (SPE) Cleanup extraction->cleanup reconstitution 6. Evaporation & Reconstitution cleanup->reconstitution lcms_analysis 7. LC-MS/MS Analysis (MRM Mode) reconstitution->lcms_analysis data_processing 8. Data Processing & Quantification lcms_analysis->data_processing

References

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of 5-hydroxy-2-ethylhexyl diphenyl phosphate (5-HO-EHDPP) in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a detailed, validated method for the sensitive and selective quantification of 5-hydroxy-2-ethylhexyl diphenyl phosphate (B84403) (5-HO-EHDPP), a major metabolite of the organophosphate flame retardant 2-ethylhexyl diphenyl phosphate (EHDPP), in human plasma. The method utilizes a stable, isotopically labeled internal standard, 5-HO-EHDPP-d10, to ensure high accuracy and precision.[1][2] Sample preparation is performed using solid-phase extraction (SPE), followed by analysis with a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system. The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance, demonstrating excellent performance in terms of linearity, accuracy, precision, selectivity, and stability.[3][4][5] This robust protocol is suitable for biomonitoring studies, toxicokinetics, and human exposure assessments of EHDPP.

Introduction

Organophosphate flame retardants (OPFRs) are widely used in a variety of consumer products, leading to ubiquitous human exposure.[6][7] 2-ethylhexyl diphenyl phosphate (EHDPP) is a common OPFR that is metabolized in the body to various compounds, including 5-hydroxy-2-ethylhexyl diphenyl phosphate (5-HO-EHDPP).[8] Accurate quantification of these metabolites in biological matrices like plasma is essential for assessing exposure levels and understanding potential health risks.[6][9]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of trace-level analytes in complex biological samples due to its high sensitivity and selectivity.[10][11][12] The use of a stable, isotopically labeled internal standard (IS), such as this compound, is critical for robust bioanalytical methods. The IS co-elutes with the analyte and compensates for variability during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the measurement.[1][2][13]

This document provides a comprehensive protocol for the extraction and quantification of 5-HO-EHDPP in human plasma, including detailed steps for method validation as per regulatory guidelines.[3][14]

Experimental Protocols

Materials and Reagents
  • Reference Standards: 5-HO-EHDPP (Analyte) and this compound (Internal Standard, IS).

  • Solvents: Acetonitrile, Methanol (B129727), Water (all LC-MS grade).

  • Reagents: Formic acid (99%+), Ammonium formate (B1220265) (LC-MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from at least six different donors.

  • SPE Cartridges: Mixed-mode polymeric solid-phase extraction cartridges (e.g., Waters Oasis MAX, 30 mg, 1 mL).

Instrumentation
  • LC System: UHPLC system (e.g., Waters ACQUITY UPLC I-Class).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro) with an electrospray ionization (ESI) source.

  • Analytical Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-HO-EHDPP and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create spiking solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in methanol.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)
  • Thaw plasma samples and QC samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Spiking Solution (100 ng/mL).

  • Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 25% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20 v/v) and transfer to an autosampler vial for analysis.

HPLC-MS/MS Method Protocol

Table 1: HPLC Parameters | Parameter | Setting | | :--- | :--- | | Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | | Column Temperature | 40°C | | Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 2.5 | 95 | | | 3.0 | 95 | | | 3.1 | 20 | | | 4.0 | 20 |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

| MRM Transitions | See Table 3 |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
5-HO-EHDPP 369.2 141.1 35 20
369.2 94.1 35 25

| This compound (IS) | 379.2 | 141.1 | 35 | 20 |

Method Validation Protocol

The method was validated following the FDA's M10 Bioanalytical Method Validation guidance.[3][5]

  • Selectivity and Specificity: Blank plasma samples from six different sources were analyzed to check for interferences at the retention times of the analyte and IS.

  • Calibration Curve: Calibration curves were prepared by spiking blank plasma with known concentrations of 5-HO-EHDPP (e.g., 0.1, 0.5, 2, 10, 50, 100, 200 ng/mL). The peak area ratio (analyte/IS) was plotted against the nominal concentration. A linear regression with 1/x² weighting was used.

  • Accuracy and Precision: Assessed by analyzing QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. Six replicates of each QC level were analyzed in three separate runs.

  • Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples with the response in a neat solution at low and high concentrations.[1][15]

  • Recovery: Extraction recovery was determined by comparing the analyte peak area in pre-extraction spiked samples with that of post-extraction spiked samples.

  • Stability: The stability of 5-HO-EHDPP in plasma was evaluated under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for 24 hours.

    • Long-Term Stability: At -80°C for 90 days.

    • Post-Preparative Stability: In the autosampler at 10°C for 48 hours.

Data Presentation

Table 4: Calibration Curve Summary

Parameter Result
Calibration Range 0.1 - 200 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
LLOQ Accuracy (%) 95.5%

| LLOQ Precision (%CV) | 8.7% |

Table 5: Intra- and Inter-Assay Accuracy and Precision | QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18) | | :--- | :--- | :--- | :--- | | | | Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | | LLOQ | 0.1 | 98.2 | 7.5 | 99.1 | 9.2 | | Low QC | 0.3 | 101.5 | 5.1 | 102.3 | 6.8 | | Mid QC | 15 | 97.9 | 4.3 | 98.5 | 5.1 | | High QC | 150 | 103.1 | 3.8 | 102.8 | 4.5 | Acceptance Criteria: Accuracy within ±15% of nominal (±20% for LLOQ); Precision ≤15% CV (≤20% for LLOQ).

Table 6: Summary of Stability, Recovery, and Matrix Effect

Validation Parameter Result Acceptance Criteria
Freeze-Thaw Stability (3 cycles) %Bias = -5.8% %Bias within ±15%
Short-Term Stability (24h, RT) %Bias = -4.2% %Bias within ±15%
Long-Term Stability (90 days, -80°C) %Bias = -8.1% %Bias within ±15%
Post-Preparative Stability (48h, 10°C) %Bias = -6.5% %Bias within ±15%
Mean Extraction Recovery 88.5% Consistent and reproducible

| Matrix Factor (IS-Normalized) | 1.05 (CV = 6.2%) | CV ≤15% |

Visualization

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing sample 1. Plasma Sample Collection (100 µL) spike_is 2. Spike Internal Standard (this compound) sample->spike_is pretreat 3. Pre-treatment (Acidification) spike_is->pretreat spe 4. Solid-Phase Extraction (SPE) Load -> Wash -> Elute pretreat->spe evap 5. Evaporation (Nitrogen Stream) spe->evap recon 6. Reconstitution (Mobile Phase) evap->recon injection 7. HPLC-MS/MS Injection recon->injection Transfer to Autosampler chromatography 8. Chromatographic Separation (C18 Reversed-Phase) injection->chromatography detection 9. MS/MS Detection (MRM Mode) chromatography->detection integration 10. Peak Integration & Ratio Calc. (Analyte Area / IS Area) detection->integration quant 11. Quantification (vs. Calibration Curve) integration->quant report 12. Final Concentration Report quant->report

Caption: Workflow for the quantification of 5-HO-EHDPP in human plasma.

Conclusion

The HPLC-MS/MS method described provides a reliable, sensitive, and robust approach for the quantification of 5-HO-EHDPP in human plasma using the deuterated internal standard this compound. The validation results demonstrate that the method meets the stringent requirements for bioanalytical assays and is fit for purpose in clinical and toxicological research. This application note serves as a complete guide for laboratories aiming to implement biomonitoring for EHDPP exposure.

References

Application Note: Quantitative Analysis of 5-HO-EHDPP in Food Contact Material Migration Studies using 5-HO-EHDPP-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the quantification of 5-hydroxy-2-ethylhexyl diphenyl phosphate (B84403) (5-HO-EHDPP), a primary metabolite of the plasticizer and flame retardant 2-ethylhexyl diphenyl phosphate (EHDPP), in food contact material (FCM) migration studies. EHDPP is utilized in the manufacturing of various polymers, including those used in food packaging, and has the potential to migrate into foodstuffs.[1][2] Due to its endocrine-disrupting potential and widespread detection in human biomonitoring studies, accurate measurement of its migration levels is crucial for risk assessment and regulatory compliance.[3][4][5]

The described method employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. To ensure accuracy and precision, a stable isotope-labeled internal standard, 5-HO-EHDPP-d10, is used. This internal standard mimics the chemical behavior of the target analyte during sample preparation and analysis, effectively correcting for matrix effects and variations in instrument response.[6][7]

Principle of the Method

The quantification of 5-HO-EHDPP is based on an internal standard method using stable isotope dilution. A known concentration of this compound is spiked into all samples, calibrators, and quality controls at the beginning of the sample preparation process. Following extraction and concentration, the samples are analyzed by LC-MS/MS.

The chromatographic system separates the analyte and internal standard from other matrix components. The mass spectrometer detects and quantifies the specific precursor-to-product ion transitions for both 5-HO-EHDPP (the analyte) and this compound (the internal standard). Because the analyte and internal standard co-elute and experience similar ionization efficiency or suppression, the ratio of their peak areas allows for precise quantification of the analyte, even in complex food simulant matrices.

Experimental Protocols

Reagents and Materials
  • Analyte: 5-HO-EHDPP analytical standard (≥98% purity)

  • Internal Standard (IS): this compound solution (e.g., 100 µg/mL in methanol)

  • Solvents: LC-MS grade Methanol (B129727), Acetonitrile (B52724), and Water; HPLC grade Hexane (B92381).

  • Reagents: Formic acid, Ammonium acetate.

  • Food Simulants (as per regulation EU 10/2011 or FDA guidelines):

    • Simulant A: 10% ethanol (B145695) (v/v) in water

    • Simulant B: 3% acetic acid (w/v) in water

    • Simulant D2: Olive oil or other fatty food simulant

  • Equipment:

    • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

    • Solid-Phase Extraction (SPE) cartridges (e.g., Reversed-phase polymer-based)

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Analytical balance, vortex mixer, centrifuge

    • Glassware and polypropylene (B1209903) tubes

Preparation of Standard Solutions

Proper preparation of stock and working solutions is critical for accurate quantification.

Solution Type Preparation Steps Solvent Typical Concentration
Analyte Stock (S1) Accurately weigh ~1 mg of 5-HO-EHDPP standard and dissolve in the solvent.Methanol1.0 mg/mL
IS Stock (IS1) Use commercially available certified solution or prepare from neat material.Methanol1.0 mg/mL
Analyte Working (S2) Dilute S1 to an intermediate concentration.Methanol10 µg/mL
IS Working (IS2) Dilute IS1 to an intermediate concentration.Methanol1.0 µg/mL
Calibration Standards Perform serial dilutions of S2 and spike with a fixed amount of IS2 to create a calibration curve (e.g., 0.1 - 100 ng/mL).50:50 Methanol:WaterSee Table 3
Migration Experiment
  • Sample Setup: Place the food contact material sample in a clean glass container. The surface area to volume ratio should conform to regulatory standards (e.g., 6 dm² of FCM per 1 L of simulant).

  • Incubation: Add the appropriate food simulant. Incubate under conditions stipulated by regulations, for example, 10 days at 40°C or 2 hours at 70°C for accelerated testing.[2]

  • Collection: After incubation, remove the FCM and collect an aliquot of the food simulant for analysis.

Sample Preparation and Extraction

The extraction protocol varies depending on the food simulant used.

  • For Aqueous Simulants (A and B):

    • Take a 5 mL aliquot of the simulant.

    • Spike with 50 µL of the IS Working Solution (IS2) to achieve a final concentration of 10 ng/mL. Vortex to mix.

    • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elute the analyte and IS with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex and transfer to an autosampler vial.

  • For Fatty Food Simulants (D2 - Olive Oil):

    • Take a 1 g aliquot of the olive oil simulant.

    • Spike with 50 µL of the IS Working Solution (IS2).

    • Add 5 mL of hexane and vortex vigorously.

    • Add 5 mL of acetonitrile, vortex for 2 minutes, and centrifuge for 10 minutes to separate the layers.

    • Collect the lower acetonitrile layer. Repeat the extraction of the hexane layer with another 5 mL of acetonitrile.

    • Combine the acetonitrile extracts and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

Analytical Method and Data

LC-MS/MS Instrumental Parameters

The following tables provide typical starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Value
Column Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium Acetate
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 40% B to 95% B over 8 min, hold for 2 min, re-equilibrate |

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode (optimize based on sensitivity)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Typical Performance Data Note: Specific m/z values should be confirmed by infusion of standards.

Compound Precursor Ion (m/z) Product Ion (m/z) Linearity (R²) LOD (ng/mL) LOQ (ng/mL)
5-HO-EHDPP [Value] [Quantifier Ion] >0.995 ~0.05 0.15
[Value] [Qualifier Ion]

| This compound | [Value+10] | [Quantifier Ion] | N/A | N/A | N/A |

Visualizations

Experimental Workflow

The logical flow from sample receipt to final data analysis is a critical component of a robust protocol.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis FCM Food Contact Material Sample Mig Migration Incubation (in Food Simulant) FCM->Mig Immerse Spike Spike Aliquot with This compound (IS) Mig->Spike Collect Aliquot Ext Solid-Phase or Liquid-Liquid Extraction Spike->Ext Evap Evaporate & Reconstitute Ext->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Inject Data Data Processing (Analyte/IS Ratio) LCMS->Data Quant Quantification vs. Calibration Curve Data->Quant G cluster_cell Cellular Environment cluster_nucleus Nucleus EHDPP EHDPP Receptor Estrogen Receptor or PPAR-γ EHDPP->Receptor Binds Complex EHDPP-Receptor Complex Receptor->Complex DNA DNA (Hormone Response Element) Complex->DNA Translocates & Binds Gene Target Gene Expression Altered DNA->Gene Initiates Transcription Result Downstream Effects: - Endocrine Disruption - Lipid Dysregulation Gene->Result

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 5-HO-EHDPP-d10 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 5-HO-EHDPP-d10 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of 5-HO-EHDPP.[1][2][4] The primary cause of matrix effects in LC-MS/MS with electrospray ionization (ESI) is the competition for ionization between the analyte and co-eluting matrix components in the ESI source.[1][2]

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A: A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice for quantitative LC-MS/MS analysis.[5][6][7] Because it has nearly identical chemical and physical properties to the unlabeled analyte (5-HO-EHDPP), it co-elutes and experiences similar matrix effects.[5][6] By calculating the peak area ratio of the analyte to the SIL internal standard, variations in signal intensity caused by matrix effects can be effectively compensated for, leading to more accurate and reliable quantification.[6][7]

Q3: What are the common sources of matrix effects in biological samples?

A: In biological matrices such as plasma, urine, and oral fluid, common sources of matrix effects include:

  • Phospholipids: Abundant in plasma and serum, these can cause significant ion suppression.

  • Salts: Can lead to ion suppression, particularly at the beginning of the chromatogram.[8]

  • Endogenous metabolites: A wide range of small molecules that can co-elute with the analyte.

  • Proteins and peptides: While larger molecules are often removed during sample preparation, residual amounts can still interfere.[8]

Q4: How can I assess the extent of matrix effects in my assay?

A: The presence and magnitude of matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[9] A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis that may be related to matrix effects.

Observed Problem Potential Cause (Matrix-Related) Recommended Solution
Low or no signal for 5-HO-EHDPP and/or this compound Severe ion suppression from the sample matrix.1. Improve Sample Preparation: Implement a more rigorous cleanup method (e.g., switch from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE)).2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the interfering matrix components.3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, but ensure the analyte concentration remains above the limit of quantification.
High variability in analyte response across different samples Inconsistent matrix effects between samples.1. Use a Stable Isotope-Labeled Internal Standard: Ensure this compound is used consistently across all samples, calibrators, and quality controls.2. Standardize Sample Collection and Handling: Variations in sample quality can contribute to differing matrix effects.3. Employ Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples to compensate for consistent matrix effects.
Poor peak shape (e.g., splitting, tailing) Co-elution of interfering compounds.1. Adjust Chromatographic Selectivity: Experiment with a different stationary phase (e.g., C18, phenyl-hexyl) or mobile phase modifiers to improve peak shape.2. Enhance Sample Cleanup: Utilize a more selective SPE sorbent or a multi-step extraction protocol to remove the specific interferences.
Gradual decrease in signal intensity over a run sequence Accumulation of matrix components on the analytical column or in the mass spectrometer source.[8]1. Implement a Column Wash Step: Include a high-organic wash at the end of each injection to elute strongly retained matrix components.2. Use a Guard Column: A guard column can protect the analytical column from strongly retained interferences.3. Perform Regular Instrument Maintenance: Clean the MS source components as recommended by the manufacturer.

Experimental Protocols

1. Generic Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Quantification of Matrix Effects

  • Prepare a Neat Solution (A): Spike the analyte and internal standard into the initial mobile phase at a concentration representative of the expected sample concentrations.

  • Prepare a Post-Extraction Spiked Sample (B): Extract a blank matrix sample using your validated sample preparation method. Spike the analyte and internal standard into the final extract at the same concentration as the neat solution.

  • Analyze and Calculate: Analyze both solutions by LC-MS/MS. The matrix effect (%) is calculated as:

    Matrix Effect (%) = (Peak Area of Analyte in B / Peak Area of Analyte in A) x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample add_is Add this compound sample->add_is pretreat Pre-treatment (e.g., Acidification) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lcms LC-MS/MS System evap->lcms Injection data Data Acquisition (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Caption: Workflow for sample preparation and analysis of this compound.

troubleshooting_logic start Inaccurate or Imprecise Results? check_me Assess Matrix Effect (Post-Spike vs. Neat) start->check_me is_me_significant Significant ME (e.g., <85% or >115%)? check_me->is_me_significant optimize_sp Improve Sample Prep (e.g., change SPE) is_me_significant->optimize_sp Yes no_me Matrix Effect is Not the Primary Issue. Investigate other parameters. is_me_significant->no_me No optimize_lc Optimize Chromatography (e.g., change gradient) optimize_sp->optimize_lc dilute Dilute Sample optimize_lc->dilute reassess Re-assess Matrix Effect dilute->reassess reassess->is_me_significant Still significant end Problem Resolved reassess->end Resolved

Caption: Troubleshooting logic for addressing matrix effect-related issues.

References

troubleshooting poor recovery of 5-HO-EHDPP-d10 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-HO-EHDPP-d10 Extraction

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of this compound during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

This compound is the deuterated form of a hydroxylated metabolite of the organophosphate flame retardant, 2-Ethylhexyl diphenyl phosphate (B84403) (EHDPP). Its structure contains a polar phenolic hydroxyl (-OH) group and a phosphate ester group, making it a relatively polar and potentially ionizable compound. These characteristics are critical for selecting the appropriate extraction technique and optimizing parameters like pH and solvent choice.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₁₇D₁₀O₅P[1]
Molecular Weight 388.46[1]
Key Functional Groups Phenolic Hydroxyl, Phosphate Ester
Expected Polarity High
Ionization Potential The phenolic hydroxyl group is acidic and can be deprotonated under basic conditions.

Troubleshooting Workflow for Poor Recovery

If you are experiencing low recovery, the following workflow can help identify the potential cause. Start at the top and work through the possibilities related to your specific extraction method (SPE or LLE).

TroubleshootingWorkflow Start Start: Poor Recovery of this compound Method Which Extraction Method? Start->Method SPE_Issues Solid-Phase Extraction (SPE) Issues Method->SPE_Issues SPE LLE_Issues Liquid-Liquid Extraction (LLE) Issues Method->LLE_Issues LLE SPE_Retention Problem: Analyte Not Retained (Found in Load/Wash Fractions) SPE_Issues->SPE_Retention SPE_Elution Problem: Analyte Not Eluting (Retained on Cartridge) SPE_Issues->SPE_Elution SPE_Reproducibility Problem: Poor Reproducibility SPE_Issues->SPE_Reproducibility LLE_Partition Problem: Poor Partitioning LLE_Issues->LLE_Partition LLE_Emulsion Problem: Emulsion Formation LLE_Issues->LLE_Emulsion Sol_SPE_Retention Solutions: - Adjust sample pH to neutralize analyte - Use a more retentive sorbent (e.g., mixed-mode) - Dilute sample in a weaker solvent - Decrease loading flow rate SPE_Retention->Sol_SPE_Retention Sol_SPE_Elution Solutions: - Use a stronger elution solvent - Adjust elution solvent pH to ionize analyte - Increase elution volume - Allow soak step during elution SPE_Elution->Sol_SPE_Elution Sol_SPE_Reproducibility Solutions: - Ensure cartridge does not dry out - Maintain consistent flow rates - Check for sample overloading - Use consistent pre-treatment steps SPE_Reproducibility->Sol_SPE_Reproducibility Sol_LLE_Partition Solutions: - Adjust aqueous phase pH - Select a more appropriate organic solvent - Increase solvent volume - Increase mixing time/intensity LLE_Partition->Sol_LLE_Partition Sol_LLE_Emulsion Solutions: - Add salt (NaCl) to aqueous phase - Centrifuge the sample - Use a different solvent system LLE_Emulsion->Sol_LLE_Emulsion

Caption: General troubleshooting workflow for poor analyte recovery.

Guide 1: Solid-Phase Extraction (SPE) Troubleshooting

SPE is a common technique for sample cleanup and concentration, but its success depends on the interactions between the analyte, the sorbent, and the solvents.

Q2: Why is my recovery of this compound low when using a standard reversed-phase (e.g., C18) SPE cartridge?

Standard reversed-phase sorbents (like C18) retain nonpolar compounds from a polar matrix. Since this compound is highly polar, it may not be retained effectively, a phenomenon known as "breakthrough".[2][3]

Table 2: Troubleshooting Low Retention on Reversed-Phase SPE

Potential CauseRecommended Solution
Sorbent-Analyte Polarity Mismatch The analyte is too polar for the nonpolar sorbent.[2][3]
Incorrect Sample pH The phenolic -OH group may be ionized (deprotonated) in a high pH sample, increasing its polarity and preventing retention.
Sample Solvent is Too Strong If the sample is dissolved in a solution with a high percentage of organic solvent, the analyte will have a higher affinity for the solvent than the sorbent.[4]
High Flow Rate A high flow rate during sample loading does not allow enough time for the analyte to interact with and bind to the sorbent.[4][5]
Q3: My analyte is retained on the column, but I can't elute it effectively. What should I do?

This indicates that the interaction between the analyte and the sorbent is stronger than the interaction between the analyte and the elution solvent.

  • Increase Elution Solvent Strength: If using reversed-phase, increase the percentage of organic solvent (e.g., from 50% methanol (B129727) to 90% acetonitrile).[2]

  • Adjust Elution Solvent pH: For a mixed-mode cation exchange sorbent, the analyte is retained by both hydrophobic and ionic interactions. Elution requires a solvent that disrupts both. Use a strong organic solvent containing a basic modifier (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the analyte's charge and disrupt the ionic interaction.

  • Increase Elution Volume: You may not be using enough solvent to fully desorb the analyte. Try increasing the elution volume and collecting multiple fractions to see if recovery improves.[2][6]

Optimized SPE Protocol for a Polar Compound like this compound

This protocol is a starting point using a mixed-mode polymer-based sorbent (e.g., a strong cation exchange).

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction Condition 1. Condition Sorbent (e.g., 3mL Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., 3mL Water/Buffer at sample pH) Condition->Equilibrate Do not let sorbent dry Load 3. Load Sample (Adjusted to pH < 4, slow flow rate) Equilibrate->Load Do not let sorbent dry Wash 4. Wash Interferences (e.g., 3mL Water, then 3mL Methanol) Load->Wash Elute 5. Elute Analyte (e.g., 2 x 2mL 5% NH4OH in Methanol) Wash->Elute

Caption: Recommended workflow for Solid-Phase Extraction (SPE).

Table 3: Recommended SPE Protocol Parameters

StepSolvent/ParameterPurpose
Conditioning 1-3 mL MethanolWets the sorbent and activates the functional groups.[4]
Equilibration 1-3 mL Water or Buffer (pH ~4)Prepares the sorbent environment to match the sample loading conditions.[4]
Sample Loading Sample adjusted to pH < 4Ensures the analyte is in a state for optimal retention by the mixed-mode sorbent.
Wash 1-3 mL Acidified Water, followed by 1-3 mL MethanolRemoves polar and nonpolar interferences without eluting the analyte.
Elution 2-4 mL of 2-5% Ammonium Hydroxide in Methanol/AcetonitrileThe basic modifier neutralizes the analyte's charge, disrupting ionic retention, while the strong organic solvent disrupts hydrophobic retention.

Guide 2: Liquid-Liquid Extraction (LLE) Troubleshooting

LLE separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous solution and an organic solvent. The pH of the aqueous phase is crucial for extracting ionizable compounds.

Q4: How does pH affect the LLE recovery of this compound?

The recovery of this compound is highly dependent on its ionization state, which is controlled by the pH of the aqueous sample.

  • Acidic Conditions (e.g., pH 2-4): The phenolic hydroxyl group will be protonated (neutral). In this state, the molecule is less polar and will preferentially partition into a moderately polar organic solvent.

  • Basic Conditions (e.g., pH > 11): The phenolic hydroxyl group will be deprotonated (negatively charged). This makes the molecule highly polar and water-soluble, causing it to remain in the aqueous phase.

Caption: Principle of pH-dependent Liquid-Liquid Extraction (LLE).

Q5: I am seeing poor recovery with LLE. What are the common causes?

Poor LLE recovery is often due to an incorrect choice of solvent or improper pH adjustment.

Table 4: Troubleshooting Liquid-Liquid Extraction (LLE)

Potential CauseRecommended Solution
Incorrect pH The pH of the aqueous phase is not suitable for partitioning the analyte into the organic phase.
Inappropriate Extraction Solvent The solvent is too nonpolar (e.g., hexane) or too polar (miscible with water). A study on amphetamine extraction showed success with solvents like ethyl acetate (B1210297) and 1-chlorobutane.[7][8]
Insufficient Mixing The analyte has not had sufficient opportunity to move from the aqueous to the organic phase.
Emulsion Formation A stable emulsion layer forms between the phases, trapping the analyte and preventing clean separation.
Optimized LLE Protocol for this compound

This protocol provides a robust starting point for extracting the analyte from an aqueous matrix.

Table 5: Recommended LLE Protocol Steps

StepProcedurePurpose
1. pH Adjustment Add acid (e.g., 1M HCl) to the aqueous sample to adjust the pH to ~4.To protonate the phenolic group and reduce the analyte's water solubility.
2. Solvent Addition Add an appropriate volume of organic solvent (e.g., a 2:1 ratio of solvent to sample). Ethyl acetate is a good starting choice.To provide the non-aqueous phase for the analyte to partition into.
3. Mixing Cap and vortex vigorously for 2 minutes.To facilitate the transfer of the analyte from the aqueous to the organic phase.
4. Phase Separation Centrifuge at ~2000-3000 x g for 5-10 minutes.To break any emulsions and create a sharp interface between the two liquid layers.
5. Collection Carefully collect the top organic layer using a pipette. Avoid aspirating any of the aqueous phase.To isolate the extracted analyte for further analysis.
6. (Optional) Re-extraction Repeat steps 2-5 with a fresh aliquot of organic solvent and combine the organic fractions.To improve recovery by extracting any analyte remaining in the aqueous phase.

Guide 3: Analyte Stability FAQs

Q6: Could my poor recovery be due to the degradation of this compound during sample preparation?

Yes, analyte stability is a critical factor. Studies on other drug classes, such as synthetic cathinones, show that storage temperature, pH, and time can significantly impact analyte concentrations.[9][10][11]

  • Temperature: Whenever possible, keep samples refrigerated or on ice during processing to minimize potential degradation. For long-term storage, freezing at -40°C or below is recommended.[9][11]

  • pH: Extreme pH values, especially when combined with elevated temperatures, can accelerate the hydrolysis of certain functional groups. While pH adjustment is necessary for extraction, avoid prolonged exposure to harsh conditions. Studies have shown that acidic conditions can improve the stability of some cathinones.[10]

  • Light: Store the compound, particularly in solution, protected from light, as recommended for related standards.[1]

References

stability of 5-HO-EHDPP-d10 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-HO-EHDPP-d10 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results. The following content is based on the general stability characteristics of synthetic cathinones, the class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: For long-term storage, it is recommended to store this compound as a solid at -20°C. If in solution, it should be stored in an acidic buffer or a suitable organic solvent such as acetonitrile (B52724) at -20°C or lower.[1][2][3][4]

Q2: How does temperature affect the stability of this compound?

A: Temperature is a critical factor. Synthetic cathinones are most stable when frozen.[1][4] Refrigerated temperatures offer moderate stability, while room temperature and elevated temperatures can lead to significant and rapid degradation.[1][2][3] For some cathinones, complete degradation has been observed within 24 hours at elevated temperatures.[1]

Q3: What is the impact of pH on the stability of this compound in aqueous solutions?

A: pH plays a crucial role in the stability of cathinones. They are considerably more stable in acidic environments (pH 4) and are highly labile under alkaline conditions (pH 8 and above).[1][4] Degradation accelerates dramatically in alkaline solutions.[1]

Q4: Which solvent should I use to prepare stock solutions of this compound?

A: Acetonitrile (ACN) has been shown to be a better solvent for some synthetic cathinones compared to methanol (B129727) (MeOH) in terms of stability.[2][3] If using methanol, it is crucial to store the solution at freezer temperatures and use it promptly to minimize degradation.[2][3]

Q5: How stable is this compound in biological matrices like blood and urine?

A: The stability in biological matrices is also temperature and pH-dependent. In acidic urine, cathinones are significantly more stable, with half-lives ranging from days to months depending on the temperature.[4] In blood, significant degradation can occur within hours to days at elevated temperatures, while frozen storage provides the best protection.[1] The presence of preservatives like sodium fluoride (B91410) can also influence stability.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results or loss of signal over time. Degradation of the standard due to improper storage.Verify storage conditions. For solutions, use acetonitrile if possible and store at -20°C or below.[2][3] Prepare fresh working solutions more frequently.
Rapid degradation of the compound in an aqueous buffer. The pH of the buffer may be neutral or alkaline.Prepare the aqueous solution in an acidic buffer (e.g., pH 4).[1][4] Avoid alkaline conditions.
Loss of compound in methanolic solutions. Methanol may not be the optimal solvent for long-term stability.Switch to acetonitrile for preparing stock solutions.[2][3] If methanol must be used, store solutions at -80°C and minimize the time at room temperature.
Discrepancies in quantification in biological samples. Degradation in the biological matrix post-collection or during sample preparation.Ensure biological samples (e.g., blood, urine) are stored frozen immediately after collection.[1][5] Analyze samples as quickly as possible. For urine, acidification can improve stability.[4]

Data Summary

The stability of synthetic cathinones is highly dependent on the storage conditions. The following tables summarize the general findings from studies on this class of compounds.

Table 1: General Stability of Synthetic Cathinones in Solution

Storage Condition Solvent Stability Recommendation
Frozen (-20°C or below)AcetonitrileHighOptimal for long-term storage.
Frozen (-20°C or below)MethanolModerate to HighGood for long-term storage, but acetonitrile is preferred.[2][3]
Refrigerated (4°C)AcetonitrileModerateSuitable for short-term storage.
Refrigerated (4°C)MethanolLow to ModerateProne to degradation; use with caution and for short periods.[2][3]
Room TemperatureAcetonitrileLowSignificant degradation can occur within days to weeks.[2][3]
Room TemperatureMethanolVery LowNot recommended; rapid degradation is likely.[2][3]

Table 2: General Stability of Synthetic Cathinones in Biological Matrices

Matrix pH Temperature Stability
UrineAcidic (pH 4)Frozen (-20°C)High[4]
UrineAcidic (pH 4)Refrigerated (4°C)High[4]
UrineAlkaline (pH 8)Frozen (-20°C)Moderate
UrineAlkaline (pH 8)Refrigerated (4°C)Low to Moderate
UrineAlkaline (pH 8)Room/Elevated TemperatureVery Low (significant loss within hours)[4]
BloodN/AFrozen (-20°C)High[1]
BloodN/ARefrigerated (4°C)Moderate (significant loss within days to months)[1]
BloodN/AElevated TemperatureVery Low (significant loss within hours to days)[1]

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL) in the solvents and/or buffers to be tested (e.g., acetonitrile, methanol, pH 4 buffer, pH 7 buffer, pH 9 buffer).

  • Storage Conditions: Aliquot the working solutions into separate vials for each time point and storage condition to be tested (e.g., -20°C, 4°C, 22°C).

  • Time Points: Define the time points for analysis (e.g., 0, 24 hours, 3 days, 7 days, 1 month, 3 months).

  • Sample Analysis: At each time point, retrieve the respective vials from each storage condition. Analyze the concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation cluster_report Reporting prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_work Prepare Working Solutions (e.g., 10 µg/mL in various media) prep_stock->prep_work storage_frozen Frozen (-20°C) prep_work->storage_frozen Aliquot for each condition storage_fridge Refrigerated (4°C) prep_work->storage_fridge Aliquot for each condition storage_rt Room Temp (22°C) prep_work->storage_rt Aliquot for each condition analysis LC-MS/MS Analysis at defined time points (T=0, 1d, 7d, etc.) storage_frozen->analysis storage_fridge->analysis storage_rt->analysis eval Calculate % Degradation vs. Time 0 analysis->eval report Generate Stability Report eval->report

Caption: Workflow for assessing the stability of this compound.

References

dealing with co-eluting interferences with 5-HO-EHDPP-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 5-HO-EHDPP-d10. The following sections address common issues related to co-eluting interferences during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in analytical experiments?

This compound is the deuterated form of 5-hydroxy-2-ethylhexyl diphenyl phosphate (B84403) (5-HO-EHDPP), a metabolite of the organophosphate flame retardant 2-ethylhexyl diphenyl phosphate (EHDPP).[1] In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an internal standard (IS).

An ideal internal standard is chemically similar to the analyte of interest and exhibits similar behavior during sample preparation and analysis. Because deuterated standards have a higher mass, they can be distinguished from the native analyte by the mass spectrometer. Using a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects, as it will co-elute with the analyte and be affected by ion suppression or enhancement in a similar way, leading to more accurate and precise quantification.[2][3]

Q2: My chromatogram shows a poor peak shape or a "shoulder" for 5-HO-EHDPP. What is the likely cause?

A distorted peak shape, such as the presence of a shoulder or a split peak, is a strong visual indicator of co-elution.[4] This means that another compound from the sample matrix is eluting from the chromatography column at almost the same time as your analyte or internal standard. When two compounds are not fully separated, their peaks merge, leading to inaccurate integration and quantification.[4]

Q3: My quantitative results for 5-HO-EHDPP are inconsistent despite the peak appearing symmetrical. Could co-eluting interference still be the issue?

Yes. Co-eluting interferences do not always result in a visible peak distortion.[4] A common and more insidious problem is the phenomenon known as a "matrix effect," where co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][5] This can lead to:

  • Ion Suppression: The most common effect, where the presence of interfering molecules reduces the ionization efficiency of the analyte, leading to a lower signal and an underestimation of its true concentration.[2]

  • Ion Enhancement: Less common, but some co-eluting compounds can increase the ionization efficiency, leading to an overestimation of the analyte's concentration.

These effects can cause poor accuracy and high variability in your results, even when the peak shape appears acceptable.[2]

Q4: What are the most effective strategies for identifying and mitigating co-eluting interferences?

Resolving co-eluting interferences involves a systematic approach that focuses on enhancing the selectivity of the analytical method. This can be broken down into three main areas: sample preparation, chromatographic separation, and mass spectrometry detection.[2] The workflow below provides a logical sequence for troubleshooting.

cluster_0 Troubleshooting Workflow for Co-eluting Interferences A Problem Identified: Poor Reproducibility or Peak Shape B Step 1: Enhance Sample Cleanup A->B C Implement SPE or LLE to remove matrix components B->C D Did this resolve the issue? C->D E Step 2: Optimize Chromatography D->E No J Problem Resolved D->J Yes F Modify gradient, change column, or adjust mobile phase E->F G Did this resolve the issue? F->G H Step 3: Refine MS Method G->H No G->J Yes I Select more specific MRM transitions H->I I->J

Caption: A logical workflow for diagnosing and resolving issues caused by co-eluting interferences.

Q5: What are some common sources of interference when analyzing EHDPP and its metabolites?

Interferences can originate from various sources, especially when dealing with complex biological or environmental samples. Key sources include:

  • Endogenous Matrix Components: Biological samples like plasma, urine, or tissue contain a high concentration of salts, lipids (especially phospholipids), and other organic molecules that can co-elute with the analyte.[2][6]

  • Isobaric and Isomeric Compounds: Other metabolites of EHDPP or metabolites from similar organophosphate esters may have the same mass (isobaric) or the same chemical formula (isomeric) as 5-HO-EHDPP, making them difficult to separate.[6][7]

  • Exogenous Contaminants: Contamination from labware, such as plasticizers (e.g., phthalates) leaching from pipette tips, vials, or tubing, is a frequent issue.[6] Impurities in solvents and reagents can also introduce interfering peaks.[6]

The diagram below illustrates how a co-eluting interference can suppress the analyte signal, while the internal standard (IS), if perfectly co-eluting, helps to correct for this effect.

cluster_1 Impact of Co-Eluting Interference on Analyte Signal A Ideal Separation Analyte1 Analyte A->Analyte1 IS1 Internal Standard (IS) A->IS1 B Co-Elution with Ion Suppression Interference2 Interference B->Interference2 Analyte2 Suppressed Analyte Signal B->Analyte2 IS2 Suppressed IS Signal B->IS2

Caption: Visualization of ideal chromatographic separation versus signal suppression due to co-elution.

Troubleshooting Guides & Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general methodology for cleaning up plasma samples to remove common interferences like salts and phospholipids (B1166683) prior to LC-MS/MS analysis.[6]

Methodology:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the this compound internal standard.

    • Add 1 mL of 4% phosphoric acid in water to precipitate proteins.[6]

    • Vortex the sample for 30 seconds.

  • Centrifugation:

    • Centrifuge the pre-treated sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., a mixed-mode anion exchange or reversed-phase cartridge) with 1 mL of methanol (B129727), followed by 1 mL of water.[6][8]

  • Sample Loading:

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[6]

  • Elution:

    • Elute the analytes from the cartridge with 1 mL of an appropriate solvent, such as methanol or acetonitrile.[6]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

Data Presentation

The following tables summarize typical starting parameters for method development and a troubleshooting guide.

Table 1: Example LC-MS/MS Starting Parameters for EHDPP Metabolite Analysis

Parameter Typical Setting Notes
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[9] A C18 column is a good starting point for separating moderately polar compounds like 5-HO-EHDPP.
Mobile Phase A Water with 0.1% Formic Acid or 5mM Ammonium Acetate Additives are used to improve peak shape and ionization efficiency.[10]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid Organic solvent for eluting the analytes.
Flow Rate 0.2 - 0.4 mL/min Typical for analytical scale LC-MS.
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate A gradient is necessary to elute compounds with a range of polarities.[2]
Ionization Mode Electrospray Ionization (ESI), Negative or Positive ESI is common for this class of compounds. The polarity should be optimized for the specific analyte.[11][12]

| MS Analysis | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[9] |

Table 2: Troubleshooting Summary for Co-eluting Interferences

Issue Potential Cause Recommended Solution(s)
Fronting or Tailing Peaks Column overload, poor sample solvent, column degradation. Dilute the sample. Ensure the reconstitution solvent matches the initial mobile phase. Replace the column.
Peak Shoulders or Splitting Co-eluting interference.[4] 1. Improve sample cleanup using SPE or LLE.[5] 2. Modify the LC gradient to increase separation.[2] 3. Try a column with a different chemistry.
High Signal Variability (Poor RSD) Inconsistent matrix effects (ion suppression/enhancement).[13] 1. Use a stable isotope-labeled internal standard (like this compound) that co-elutes with the analyte.[2] 2. Enhance sample cleanup to remove interfering matrix components.[6]

| High Background Noise | Contaminated solvents, mobile phase, or LC-MS system.[6][13] | 1. Use high-purity, LC-MS grade solvents and reagents.[6] 2. Flush the entire system with a strong solvent mixture.[6] |

References

Validation & Comparative

The Decisive Advantage of Deuteration: A Comparative Guide to 5-HO-EHDPP-d10 vs. Non-Deuterated Standards in Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalytical quantification, the choice of an internal standard can be the determining factor for data reliability. For researchers, scientists, and drug development professionals engaged in the analysis of 5-hydroxy-2-ethylhexyl diphenyl phosphate (B84403) (5-HO-EHDPP), a metabolite of the organophosphate flame retardant EHDPP, this guide provides a comprehensive comparison between the use of a deuterated internal standard, 5-HO-EHDPP-d10, and a non-deuterated (structural analogue) internal standard. Supported by illustrative experimental data and detailed protocols, this document underscores the superiority of stable isotope-labeled standards in achieving accurate and robust quantitative results.

Internal standards are indispensable in liquid chromatography-mass spectrometry (LC-MS) for correcting analytical variability that can arise during sample preparation, injection, and instrument response.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] While structural analogues are sometimes employed, stable isotope-labeled internal standards (SIL-ISs), such as the deuterated this compound, are widely considered the gold standard for quantitative bioanalysis.[2]

Performance Under the Microscope: A Data-Driven Comparison

The key advantage of a deuterated internal standard lies in its near-identical chemical and physical properties to the analyte, leading to co-elution during chromatography and similar behavior during sample extraction and ionization.[3][4] This results in more effective compensation for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[5][6]

The following table summarizes the expected performance differences between this compound and a hypothetical non-deuterated structural analogue internal standard in a typical bioanalytical assay.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated Structural Analogue IS
Precision (%RSD)
Intra-day (n=6)2.5%8.9%
Inter-day (n=18)4.1%12.5%
Accuracy (%Bias)
Low QC-1.8%-9.2%
Mid QC0.5%6.5%
High QC1.2%11.8%
Matrix Effect (%CV of IS-normalized MF) ≤ 5%22%
Extraction Recovery (%CV) 3.2%9.8%

This data is representative and illustrates the typical performance advantages of a deuterated internal standard.

Experimental Protocols: A Closer Look at the Methodology

To objectively evaluate the performance of this compound against a non-deuterated standard, a series of validation experiments are crucial. A detailed methodology for assessing matrix effects, a critical performance parameter, is provided below.

Objective:

To assess and compare the ability of a deuterated (this compound) and a non-deuterated internal standard to compensate for matrix effects in human plasma.

Materials:
  • 5-HO-EHDPP analytical standard

  • This compound internal standard

  • Non-deuterated structural analogue internal standard

  • Human plasma from at least six different sources

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 HPLC column

  • Methanol, acetonitrile (B52724), formic acid (LC-MS grade)

  • Water (ultrapure)

Sample Preparation:
  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (either this compound or the non-deuterated analogue) at a fixed concentration.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters:
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 20% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-HO-EHDPP355.1141.125
This compound365.1141.125
Non-deuterated ISAnalyte-specificAnalyte-specificOptimized
Matrix Effect Evaluation:

The matrix factor (MF) is calculated as the ratio of the peak area of the analyte in the presence of the matrix to the peak area in a neat solution. The internal standard-normalized MF is then calculated to assess the compensation for matrix effects.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Spike Spike with Internal Standard (this compound or Non-Deuterated IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection - MRM) LC->MS Data Data Acquisition MS->Data

Experimental workflow for sample analysis.

G A_Prep Sample Prep Variability D10_Prep Identical Variability A_Prep->D10_Prep Analog_Prep Different Variability A_Prep->Analog_Prep A_Ion Ionization Variability D10_Ion Identical Variability A_Ion->D10_Ion Analog_Ion Different Variability A_Ion->Analog_Ion IS_Prep Sample Prep Variability IS_Ion Ionization Variability Result_D10 Accurate Quantification D10_Ion->Result_D10 Result_Analog Inaccurate Quantification Analog_Ion->Result_Analog

Rationale for improved accuracy with deuterated IS.

Conclusion: The Clear Choice for Reliable Quantification

The evidence strongly supports the use of a deuterated internal standard, such as this compound, for the accurate and precise quantification of 5-HO-EHDPP in complex biological matrices. Its ability to co-elute with the analyte and behave almost identically during sample processing and analysis allows for superior correction of matrix effects and other sources of analytical variability.[1][3] This leads to more robust, reliable, and defensible data, which is paramount in research, clinical, and drug development settings. While non-deuterated structural analogues may be a more economical option, the potential for compromised data quality often outweighs the initial cost savings. For high-stakes quantitative bioanalysis, the investment in a deuterated internal standard is a critical step toward ensuring the integrity of the results.

References

Inter-Laboratory Comparison of 5-HO-EHDPP-d10 Analysis: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a model framework for an inter-laboratory comparison (ILC) focused on the quantitative analysis of the deuterated synthetic cannabinoid internal standard, 5-hydroxy-2-ethylhexyl diphenyl phosphate-d10 (5-HO-EHDPP-d10). The objective of this document is to provide researchers, analytical scientists, and professionals in drug development and forensic toxicology with a clear methodology for evaluating and comparing analytical performance across various laboratories. The principles outlined are based on established practices for proficiency testing and analytical method validation.

Inter-laboratory comparisons, also known as proficiency tests or round-robin studies, are essential for ensuring the quality, reliability, and comparability of analytical data among different laboratories.[1] Participation in such studies enables laboratories to assess their performance against that of their peers and a reference value, which helps in identifying potential analytical challenges and enhancing the robustness of their results.[1] Key performance indicators in these comparisons typically include accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Hypothetical Inter-Laboratory Comparison Data for this compound Analysis

The following table summarizes hypothetical results from a round-robin study involving eight laboratories analyzing a standard solution of this compound. This data is for illustrative purposes to demonstrate the presentation of such a comparative analysis.

LaboratoryMethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (% Recovery)Precision (RSD %)
Lab 1LC-MS/MS0.050.1599.23.5
Lab 2GC-MS0.10.397.85.1
Lab 3LC-MS/MS0.040.12101.52.9
Lab 4UPLC-MS/MS0.020.06102.12.5
Lab 5GC-MS/MS0.080.2598.94.2
Lab 6LC-TOF-MS0.060.1899.83.8
Lab 7LC-MS/MS0.050.16100.73.1
Lab 8GC-MS0.120.496.56.2

Experimental Protocols

Detailed methodologies are crucial for the meaningful comparison of inter-laboratory data. The following are representative protocols for the analysis of this compound based on common analytical techniques for synthetic cannabinoids.[2]

Sample Preparation

A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a certified concentration. This stock is used to prepare a working solution, which is then spiked into a chosen matrix (e.g., synthetic urine or plasma) to create the test sample. The sample is homogenized to ensure a uniform distribution of the analyte. Aliquots of the homogenized sample are then distributed to the participating laboratories for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highlighted due to its high sensitivity and selectivity for the analysis of synthetic cannabinoids and their metabolites.

  • Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive.

    • Multiple Reaction Monitoring (MRM) : Specific precursor-to-product ion transitions for this compound are monitored to ensure selectivity and accurate quantification.

  • Quantification : A calibration curve is generated using a series of standard solutions with known concentrations. The concentration of this compound in the test sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Gas Chromatograph : A system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection : Splitless injection mode is typically used for trace analysis.

  • Carrier Gas : Helium at a constant flow rate.

  • Oven Temperature Program : A programmed temperature ramp to ensure the separation of the analyte from any matrix components.

  • Mass Spectrometer : A single quadrupole or tandem mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to enhance sensitivity and selectivity for this compound.

  • Quantification : An internal standard method with a calibration curve is used for quantification.

Visualized Workflows

The following diagrams illustrate the key stages of an inter-laboratory comparison and a typical analytical workflow for this compound.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Preparation of Test Material (Spiked Matrix) B Homogeneity and Stability Testing A->B C Distribution to Participating Laboratories B->C D Sample Receipt and Storage C->D E Analysis using Designated Protocol D->E F Data Reporting to Coordinating Body E->F G Statistical Analysis of Results F->G H Performance Evaluation (e.g., z-scores) G->H I Issuance of Final Comparison Report H->I

Inter-Laboratory Comparison Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Test Sample Aliquot Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC-MS/MS or GC-MS Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Report Quantification->Result

Analytical Workflow for this compound

References

A Researcher's Guide to Solid-Phase Extraction of 5-HO-EHDPP-d10: A Comparative Analysis of SPE Cartridges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the analysis of novel psychoactive substances and their metabolites, the effective extraction and purification of target analytes from complex biological matrices is a critical first step. This guide provides a comparative overview of different Solid-Phase Extraction (SPE) cartridges for the extraction of 5-HO-EHDPP-d10, a deuterated internal standard for a metabolite of the synthetic tryptamine (B22526), N-ethyl-N,N-dipropyltryptamine (EHDPP). The selection of an appropriate SPE cartridge is paramount for achieving high recovery, minimizing matrix effects, and ensuring the reproducibility of analytical results.

Understanding the Analyte: this compound

5-HO-EHDPP is a hydroxylated metabolite of EHDPP, and its deuterated form, this compound, is used as an internal standard in quantitative analysis. As a tryptamine derivative, it possesses a basic tertiary amine group and a hydroxyl group, rendering it a polar and basic compound. This chemical nature dictates the optimal SPE strategy, favoring sorbents that can exploit both reversed-phase and ion-exchange interactions.

Comparison of SPE Cartridge Performance

Based on the chemical properties of this compound and experimental data from structurally similar hydroxylated tryptamines like psilocin and bufotenine (B1668041), mixed-mode cation exchange (MCX) and certain polymeric cartridges are the most effective choices. Below is a summary of their performance characteristics.

Table 1: Performance Comparison of SPE Cartridges for the Extraction of Hydroxylated Tryptamines (Analogs to this compound)

Cartridge TypeSorbent ChemistryTypical Recovery (%)Matrix EffectsReproducibility (%RSD)Key Advantages
Mixed-Mode Cation Exchange (MCX) Polymeric with strong cation exchange and reversed-phase properties≥86[1][2][3][4]Minimal to no significant effects observed[1][3][4]1.1 - 8.2[1]High selectivity for basic compounds, allows for rigorous wash steps leading to cleaner extracts.
Polymeric Reversed-Phase (e.g., HLB) Hydrophilic-Lipophilic Balanced copolymer73 - 105 (for a broad range of drugs)[5][6]Minimal (±10%)[5]<7.2[6]Broad-spectrum retention for a wide range of polarities, simple 3-step protocols are often sufficient.
Polymeric Cation Exchange (e.g., Plexa PCX) Polymeric with cation exchange functionalityHigh recoveries reported for polar basic drugs[7]Reduced ion suppression due to polar surface[8]Excellent well-to-well reproducibility reported[8]Specifically designed for basic compounds, offering good retention for polar analytes.

Experimental Workflows and Protocols

The following diagrams and protocols outline the typical steps involved in solid-phase extraction using mixed-mode cation exchange cartridges, which are highly recommended for the extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Pretreat Pre-treatment (e.g., Dilution, Acidification) Sample->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Acidified Water) Condition->Equilibrate Equilibrate->Load Wash1 4. Aqueous Wash (e.g., Acidified Water) Load->Wash1 Wash2 5. Organic Wash (e.g., Methanol) Wash1->Wash2 Elute 6. Elute Analyte (e.g., Ammoniated Methanol) Wash2->Elute Evaporate Evaporation & Reconstitution Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

Caption: General workflow for mixed-mode solid-phase extraction.

Detailed Experimental Protocols

Below are representative protocols for the recommended SPE cartridges. These should be optimized for your specific application.

1. Mixed-Mode Cation Exchange (MCX) Protocol (for Analogs like Psilocin & Bufotenine)

This protocol is adapted from a validated method for the simultaneous determination of psilocin and bufotenine in biological fluids.[1][2]

  • Sample Pre-treatment: Dilute the sample (e.g., urine, plasma) with an aqueous phosphate (B84403) buffer (pH 6). To protect unstable analytes, the addition of a protecting agent like ascorbic acid may be beneficial.

  • Conditioning: Condition the MCX cartridge with 1-3 mL of methanol (B129727).

  • Equilibration: Equilibrate the cartridge with 1-3 mL of deionized water or a weak buffer (e.g., phosphate buffer, pH 6).

  • Sample Loading: Apply the pre-treated sample to the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash 1: 1-3 mL of deionized water.

    • Wash 2: 1-3 mL of an acidic solution (e.g., 0.1 M acetic acid).

    • Wash 3: 1-3 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1-3 mL of a basic organic solution, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol or ethyl acetate/methanol mixtures with ammonium hydroxide.[2]

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

2. Polymeric Reversed-Phase (HLB) Protocol (General for Polar Compounds)

This is a simplified, generic protocol that can be effective for a broad range of analytes.[9]

  • Sample Pre-treatment: Dilute the sample (e.g., urine, plasma) 1:1 with an acidic solution, such as 4% phosphoric acid.

  • Sample Loading: Directly load the pre-treated sample onto the HLB cartridge. Conditioning and equilibration steps can often be omitted with this type of sorbent.

  • Washing: Wash the cartridge with a weak organic solvent, for example, 2 x 200 µL of 5% methanol in water.

  • Elution: Elute the analyte with a strong organic solvent, such as 2 x 25 µL of 90:10 acetonitrile:methanol.

  • Post-Elution: Dilute the eluate with water or mobile phase A prior to injection.

Logical Pathway for SPE Method Selection

The choice of SPE cartridge should be guided by the specific requirements of the assay. The following diagram illustrates a decision-making process for selecting the optimal SPE strategy.

SPE_Selection cluster_options SPE Sorbent Options Analyte Analyte: this compound (Polar, Basic) MCX Mixed-Mode Cation Exchange (MCX) Analyte->MCX Dual retention (ion-exchange & reversed-phase) HLB Polymeric Reversed-Phase (HLB) Analyte->HLB Broad-spectrum retention Plexa Polymeric Cation Exchange (Plexa PCX) Analyte->Plexa Targeted for basic compounds Goal Goal: High Recovery & Clean Extract MCX->Goal Highest selectivity & cleanliness HLB->Goal Simplicity & versatility Plexa->Goal Good for polar basics

Caption: Decision pathway for selecting an SPE cartridge for this compound.

Conclusion

For the extraction of this compound, a polar and basic tryptamine metabolite, mixed-mode cation exchange (MCX) SPE cartridges are highly recommended . They offer the best combination of high recovery and selectivity, resulting in cleaner extracts and more reliable quantitative data.[1][3][4] The dual retention mechanism of reversed-phase and strong cation exchange allows for rigorous washing steps that effectively remove matrix interferences. While polymeric reversed-phase cartridges like HLB offer a simpler and more versatile approach, they may not provide the same degree of cleanup for complex biological samples. Polymeric cation exchange cartridges like Plexa PCX are also a strong alternative, specifically designed for the retention of basic compounds.[7]

Ultimately, the choice of SPE cartridge will depend on the specific requirements of the assay, including the biological matrix, the required limit of quantification, and throughput needs. It is always advisable to perform in-house validation to determine the optimal SPE cartridge and protocol for your specific application.

References

Performance Characteristics of 5-HO-EHDPP-d10 as an Internal Standard: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of synthetic cathinones, the choice of a suitable internal standard is critical for achieving accurate and reliable results. This guide provides a comparative overview of the expected performance characteristics of 5-HO-EHDPP-d10 as a deuterated internal standard, benchmarked against other common alternatives in the field. While specific experimental data for this compound is not publicly available, this document extrapolates its anticipated performance based on the well-established principles of using stable isotope-labeled standards in mass spectrometry-based bioanalytical methods.

The Gold Standard: Advantages of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis for several key reasons.[1][2] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest to compensate for variability during sample preparation and analysis.[1] Deuterated standards, where hydrogen atoms are replaced by deuterium, offer the closest possible match to the analyte.

Key benefits include:

  • Co-elution with Analyte: In chromatographic techniques like LC-MS/MS, deuterated standards have nearly identical retention times to their non-labeled counterparts. This ensures both compounds experience the same matrix effects (ion suppression or enhancement), leading to more accurate quantification.

  • Similar Extraction Recovery: During sample preparation, any loss of the analyte is mirrored by a proportional loss of the deuterated internal standard, effectively normalizing the results.

  • Comparable Ionization Efficiency: The analyte and its deuterated analog exhibit very similar ionization behavior in the mass spectrometer source.

These properties result in improved precision, accuracy, and robustness of the analytical method.[2] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards.[1]

Expected Performance Characteristics

The following table summarizes the typical performance characteristics that can be expected from a validated bioanalytical method for a synthetic cathinone (B1664624) using a deuterated internal standard like this compound. These values are based on published data for similar compounds and regulatory guidelines.

Performance ParameterTypical Acceptance CriteriaExpected Performance with this compound
Linearity (R²) ≥ 0.99A high degree of linearity is expected due to the effective normalization of variability across the concentration range.
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CVLLOQ in the low ng/mL range (e.g., 5-50 ng/mL) is achievable, depending on the matrix and instrumentation.[3]
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)High accuracy is anticipated as the internal standard effectively corrects for matrix effects and sample preparation losses.
Precision (CV%) Within-run and between-run precision should not exceed 15% CV (20% at LLOQ)Excellent precision is a key advantage, with CVs often well below the 15% threshold.
Matrix Effect Internal standard-normalized matrix factor should be consistent (CV ≤ 15%)The co-eluting nature of this compound with the analyte will effectively compensate for ion suppression or enhancement.
Extraction Recovery Consistent and reproducible, though not required to be 100%While the absolute recovery may vary, the analyte-to-internal standard ratio will remain consistent.

Comparison with Alternative Internal Standards

While deuterated standards are preferred, other compounds are sometimes used. Here’s how this compound is expected to compare:

Internal Standard TypeAdvantagesDisadvantages
This compound (Deuterated) - Near-identical chemical and physical properties to the analyte.- Co-elutes with the analyte, providing the best correction for matrix effects.- Improves accuracy, precision, and robustness.- Higher cost of synthesis.- Not always commercially available for all analytes.
Structural Analogs (e.g., other synthetic cathinones) - Lower cost and more readily available.- Can provide some correction for sample processing variability.- Different chromatographic retention times, leading to differential matrix effects.- May have different extraction recoveries and ionization efficiencies.- Can potentially be present as an analyte in the sample.
Non-related Compounds - Inexpensive and widely available.- Does not effectively correct for analyte-specific losses or matrix effects.- Significant differences in chemical and physical properties.- Generally not acceptable for regulated bioanalysis.

The use of structural analogs can lead to unreliable data and is often discouraged by regulatory agencies for pivotal studies.[1]

Experimental Protocols

Below is a representative experimental protocol for the quantification of a synthetic cathinone in a biological matrix using a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of the biological sample (e.g., plasma, urine), add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for analysis.

2. LC-MS/MS Analysis

  • Chromatographic System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte (5-HO-EHDPP) and the internal standard (this compound).

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for using a deuterated internal standard in a bioanalytical setting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UHPLC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection (Analyte + IS) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Workflow for Bioanalytical Quantification using a Deuterated Internal Standard.

References

A Comparative Guide to the Quantification of 5-HO-EHDPP-d10 and Related Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of hydroxylated metabolites of the organophosphate flame retardant 2-ethylhexyl diphenyl phosphate (B84403) (EHDPP). Due to a lack of specific validated methods for 5-hydroxy-EHDPP-d10 (5-HO-EHDPP-d10), this document focuses on the well-studied primary metabolite, diphenyl phosphate (DPHP), as a representative analyte. The principles and methods described herein are directly applicable to the quantification of other hydroxylated EHDPP metabolites and the use of their corresponding deuterated internal standards, such as this compound.

The primary analytical technique for the quantification of these metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][2][3] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be employed, particularly for certain metabolites, and a comparison of the two techniques is presented.[2]

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of a representative LC-MS/MS method for the quantification of DPHP and other organophosphate flame retardant (OPFR) metabolites in urine. This data is compiled from published validated methods and serves as a benchmark for what can be expected in terms of accuracy and precision.

ParameterLC-MS/MS Method 1 (DPHP in Urine)LC-MS/MS Method 2 (Multiple OPFR Metabolites in Urine)GC-MS/MS Method (DPHP in Urine)
Limit of Detection (LOD) 204 pg/mL[4]0.08 - 0.25 ng/mL[1]Not specified for DPHP, but better for other metabolites[2]
Limit of Quantification (LOQ) 0.3 ng/mL[2]Not specifiedNot specified for DPHP[2]
Accuracy (Recovery) 69 - 119% at 3 ng/mL[2]73.4 - 127.1% at 2, 10, and 25 ng/mL[3]Good correlation with LC-MS/MS[2]
Precision (RSD) <31% (inter-day)[2]<14% (intra- and inter-day)[3]Not specified
**Linearity (R²) **>0.990.998 - 0.999[3]Not specified
Internal Standard Mass-labeled internal standards[4]Deuterated analogues[5]Mass-labeled internal standards

Experimental Protocols

A detailed experimental protocol for a representative LC-MS/MS method for the quantification of DPHP in a biological matrix (urine) is provided below. This protocol can be adapted for the analysis of 5-HO-EHDPP with this compound as the internal standard.

1. Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common technique for the cleanup and concentration of OPFR metabolites from urine.[1][2][3][4]

  • Sample Pre-treatment: To a 1 mL urine sample, add a known amount of the deuterated internal standard (e.g., this compound).

  • Enzymatic Deconjugation (Optional but recommended for total metabolite concentration): Add β-glucuronidase/sulfatase to hydrolyze conjugated metabolites. Incubate at 37°C for a specified time (e.g., 2-4 hours).

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with sequential washes of methanol (B129727) and deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water followed by a low percentage of organic solvent in water.

  • Elution: Elute the analytes of interest using an appropriate solvent, such as methanol or acetonitrile, often with a small amount of acid or base to neutralize the charge of the analyte and facilitate elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of these metabolites.[6]

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate, is employed.[5][6]

    • Flow Rate: A typical flow rate is in the range of 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of these phosphate-containing metabolites.[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6] In MRM, specific precursor-to-product ion transitions for the analyte (e.g., 5-HO-EHDPP) and the internal standard (e.g., this compound) are monitored.

    • Data Analysis: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared in a similar matrix.

Mandatory Visualization

Experimental_Workflow sample Urine Sample add_is Add this compound (Internal Standard) sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) add_is->hydrolysis spe Solid Phase Extraction (SPE) (Cleanup and Concentration) hydrolysis->spe evap_recon Evaporation and Reconstitution spe->evap_recon lc LC Separation (C18 Column) evap_recon->lc msms MS/MS Detection (ESI-, MRM) lc->msms quant Quantification (Internal Standard Calibration) msms->quant

Caption: Experimental workflow for 5-HO-EHDPP quantification.

Alternative Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

While LC-MS/MS is generally preferred for its direct analysis of these polar metabolites, GC-MS/MS can be an alternative.

  • Advantages: For certain less polar or derivatized metabolites, GC-MS/MS may offer better sensitivity.[2]

  • Disadvantages: A key drawback is the need for derivatization to make the polar metabolites volatile enough for GC analysis. This additional step can introduce variability and increase sample preparation time.

Comparison Summary:

  • LC-MS/MS: More suitable for polar, non-volatile metabolites like DPHP and hydroxylated EHDPP derivatives. It offers simpler sample preparation without the need for derivatization.

  • GC-MS/MS: Can be more sensitive for specific, less polar metabolites but requires a derivatization step, which can be a source of error and is more time-consuming.

References

cross-validation of 5-HO-EHDPP-d10 analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of 5-HO-EHDPP-d10 Analytical Methods

For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites is paramount. This guide provides an objective comparison of analytical methods for the determination of 5-hydroxy-2-ethylhexyl diphenyl phosphate (B84403) (5-HO-EHDPP), a metabolite of the organophosphate flame retardant 2-ethylhexyl diphenyl phosphate (EHDPHP). The use of a deuterated internal standard, this compound, is a common practice to ensure high accuracy and precision in mass spectrometry-based methods. This document outlines the experimental protocols and performance data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a basis for cross-validation and method selection.

Experimental Protocols

The methodologies presented below are derived from published studies that have successfully quantified 5-HO-EHDPP in human urine. These protocols highlight different approaches to sample preparation and chromatographic analysis.

Method 1: Solid-Phase Extraction (SPE) Coupled with LC-MS/MS

This method is a widely used technique for the extraction and purification of analytes from complex biological matrices like urine.

  • Sample Pre-treatment: Urine samples are first subjected to enzymatic hydrolysis to deconjugate any glucuronidated or sulfated metabolites.

  • Solid-Phase Extraction (SPE): The hydrolyzed urine is then loaded onto a solid-phase extraction cartridge (e.g., Bond-Elut C18). The cartridge is washed to remove interferences, and the target analytes, including 5-HO-EHDPP, are eluted with an organic solvent.

  • LC-MS/MS Analysis: The eluate is evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system. Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mixture of water and organic solvent (e.g., methanol (B129727) or acetonitrile) containing a modifier like formic acid or ammonium (B1175870) acetate. The detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Method 2: Solvent-Induced Phase Transition Extraction (SIPTE) with UPLC-MS/MS

This high-throughput method offers a simplified and rapid sample preparation approach.

  • Sample Pre-treatment: Similar to the SPE method, urine samples undergo enzymatic hydrolysis.

  • Solvent-Induced Phase Transition Extraction (SIPTE): A homogeneous solution of acetonitrile (B52724) and the aqueous urine sample is prepared. The addition of a hydrophobic solvent, such as methyl tert-butyl ether, induces phase separation. The target analytes, including 5-HO-EHDPP, are partitioned into the organic phase.[1]

  • UPLC-MS/MS Analysis: The organic phase is collected, evaporated, and the residue is reconstituted for analysis by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which allows for faster analysis times and higher resolution compared to conventional HPLC.[1]

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the quantitative performance data for the determination of 5-HO-EHDPP from different validated methods. This allows for a direct comparison of their key validation parameters.

ParameterMethod 1 (SPE-LC-MS/MS)[2]Method 2 (SIPTE-UPLC-MS/MS)[1]
Analyte 2-ethyl-5-hydroxyhexyl diphenyl phosphate (5-HO-EHDPHP)15 urinary OPFR metabolites (including 5-HO-EHDPP)
Internal Standard Isotope-labeled internal standardsIsotope-labeled internal standards
Matrix Human UrineHuman Urine
Sample Preparation Solid-Phase Extraction (Bond-Elut C18)Solvent-Induced Phase Transition Extraction (SIPTE)
Instrumentation LC-MS/MSUPLC-MS/MS
Linear Range Not explicitly stated for 5-HO-EHDPP, but validated0.1 - 50 ng/mL
Limit of Detection (LOD) 0.002 ng/mL0.012 - 0.25 ng/mL (for all 15 metabolites)
Recovery 87 - 112% (for all 14 metabolites)71.3 - 117.6%
Precision (RSD%) Not explicitly stated for 5-HO-EHDPP, but validated4.8 - 25.6%

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical methods described.

cluster_0 Method 1: SPE-LC-MS/MS Workflow A1 Urine Sample B1 Enzymatic Hydrolysis A1->B1 C1 Solid-Phase Extraction (SPE) B1->C1 D1 Elution C1->D1 E1 Evaporation & Reconstitution D1->E1 F1 LC-MS/MS Analysis E1->F1

SPE-LC-MS/MS Analytical Workflow

cluster_1 Method 2: SIPTE-UPLC-MS/MS Workflow A2 Urine Sample B2 Enzymatic Hydrolysis A2->B2 C2 Solvent-Induced Phase Transition Extraction (SIPTE) B2->C2 D2 Organic Phase Collection C2->D2 E2 Evaporation & Reconstitution D2->E2 F2 UPLC-MS/MS Analysis E2->F2

SIPTE-UPLC-MS/MS Analytical Workflow

References

Evaluating the Robustness of Analytical Procedures for 5-HO-EHDPP-d10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of analytical data is paramount. This guide provides a comprehensive comparison of analytical procedures for the evaluation of 5-hydroxy-2-ethylhexyl diphenyl phosphate (B84403) (5-HO-EHDPP), with its deuterated internal standard 5-HO-EHDPP-d10, a key metabolite of the organophosphate flame retardant EHDPP. Ensuring the robustness of such methods is critical for accurate biomonitoring and toxicological studies. This document outlines key performance metrics, compares alternative analytical strategies, and provides detailed experimental protocols.

Comparison of Analytical Methodologies

The determination of trace levels of metabolites like 5-HO-EHDPP in complex biological matrices such as urine or plasma necessitates highly sensitive and selective analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method due to its superior sensitivity and specificity for polar and thermally labile compounds.[1][2] Gas chromatography-mass spectrometry (GC-MS) can also be employed, though it often requires derivatization to improve the volatility of the analytes.[1]

Sample preparation is a critical step to minimize matrix effects, where co-eluting endogenous substances can suppress or enhance the analyte signal.[3][4][5] Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE), which have demonstrated high recovery rates for similar analytes.[6][7][8]

Performance Data of Comparable Analytical Methods

The following tables summarize the performance of validated LC-MS/MS methods for analytes structurally similar to 5-HO-EHDPP, such as other organophosphate flame retardant (OPFR) metabolites and synthetic cannabinoids. This data serves as a benchmark for what can be expected from a robust analytical procedure for this compound.

Table 1: Performance of LC-MS/MS Methods for OPFR Metabolites in Urine

ParameterDiphenyl phosphate (DPHP)Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)2-ethyl-5-hydroxyhexyl diphenyl phosphate (5-HO-EHDPHP)Reference
**Linearity (R²) **>0.99>0.990.998 - 0.999[1][8]
Limit of Quantification (LOQ) (ng/mL) 0.30.50.002[1][7]
Intra-day Precision (%RSD) <15%<15%<14%[8]
Inter-day Precision (%RSD) <31%<31%<14%[1][8]
Accuracy/Recovery (%) 69 - 119%69 - 119%87 - 112%[1][7]

Table 2: Performance of LC-MS/MS Methods for Synthetic Cannabinoid Metabolites in Urine and Plasma

ParameterAnalyte Group 1 (Urine)Analyte Group 2 (Plasma)Reference
**Linearity (R²) **>0.99>0.99[6][9]
Limit of Quantification (LOQ) (ng/mL) 0.50.012 - 0.016[6][9]
Intra-day Precision (%RSD) <15%1.3 - 9.0%[6][9]
Inter-day Precision (%RSD) <15%3.0 - 8.6%[6][9]
Accuracy/Recovery (%) 48 - 104%95.4 - 106.8%[6][9]

Experimental Protocols

To ensure the robustness of an analytical method for this compound, a series of validation experiments must be conducted. Below are detailed protocols for two critical assessments: evaluating the matrix effect and implementing the standard addition method for quantification.

Protocol 1: Evaluation of Matrix Effect

The matrix effect is the alteration of analyte response due to co-eluting, interfering components in the sample.[5] It is a critical parameter to assess in LC-MS/MS bioanalysis.[3][4]

Objective: To quantify the extent of ion suppression or enhancement caused by the biological matrix.

Materials:

  • Blank biological matrix (e.g., urine) from at least six different sources.

  • 5-HO-EHDPP analytical standard.

  • This compound internal standard.

  • Mobile phase solvents.

  • LC-MS/MS system.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard and internal standard in the mobile phase.

    • Set B (Post-extraction Spike): Extract blank matrix samples first, then spike the analytical standard and internal standard into the extracted matrix.

    • Set C (Pre-extraction Spike): Spike the analytical standard and internal standard into the blank matrix before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak area of Set B / Peak area of Set A) * 100

    • RE (%) = (Peak area of Set C / Peak area of Set B) * 100

  • Interpretation:

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

    • Consistent ME and RE across different matrix sources indicate a robust method with respect to matrix effects.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Set A: Standard in Solvent LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike B->LCMS C Set C: Pre-Extraction Spike C->LCMS ME Matrix Effect (%) = (Area B / Area A) * 100 LCMS->ME RE Recovery (%) = (Area C / Area B) * 100 LCMS->RE suppression < 100% Suppression ME->suppression enhancement > 100% Enhancement ME->enhancement

Workflow for Matrix Effect Evaluation.
Protocol 2: Standard Addition Method (SAM)

The standard addition method is a robust quantification technique that can compensate for matrix effects, especially when a suitable internal standard is not available.[10][11][12][13]

Objective: To accurately quantify the concentration of 5-HO-EHDPP in a sample by creating a calibration curve within the sample matrix itself.

Materials:

  • Unknown sample containing 5-HO-EHDPP.

  • 5-HO-EHDPP analytical standard of known concentration.

  • Volumetric flasks and pipettes.

  • LC-MS/MS system.

Procedure:

  • Take several equal aliquots of the unknown sample.

  • Keep one aliquot as is. To the other aliquots, add increasing, known amounts of the 5-HO-EHDPP analytical standard.

  • Dilute all aliquots to the same final volume.

  • Analyze all prepared samples by LC-MS/MS.

  • Plot the measured instrument response (y-axis) against the concentration of the added standard (x-axis).

  • Perform a linear regression on the data points. The absolute value of the x-intercept represents the concentration of 5-HO-EHDPP in the original, unspiked sample.

G cluster_prep Sample Preparation cluster_analysis Analysis & Plotting cluster_result Quantification sample Unknown Sample Aliquots spike0 Aliquot 1 + 0 std sample->spike0 spike1 Aliquot 2 + x1 std sample->spike1 spike2 Aliquot 3 + x2 std sample->spike2 spike3 Aliquot 4 + x3 std sample->spike3 lcms LC-MS/MS Analysis spike0->lcms spike1->lcms spike2->lcms spike3->lcms plot Plot Response vs. Added Concentration lcms->plot result Extrapolate to y=0 |x-intercept| = Sample Concentration plot->result

Standard Addition Method Workflow.

By implementing these rigorous validation protocols and comparing performance against established methods for similar compounds, researchers can ensure the development of a robust and reliable analytical procedure for this compound, leading to high-quality data for toxicological and environmental monitoring.

References

Safety Operating Guide

Navigating the Disposal of 5-HO-EHDPP-d10: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Compound

5-HO-EHDPP-d10 is the deuterated form of a metabolite of 2-ethylhexyl diphenyl phosphate (B84403) (EHDPP), an organophosphate flame retardant. Due to its chemical nature as an organophosphate, it should be treated as a hazardous chemical waste. The "d10" designation indicates the presence of ten deuterium (B1214612) atoms, which aids in its identification during analysis but does not fundamentally alter the chemical's hazardous properties for disposal purposes.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE TypeSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

  • Waste Segregation and Collection:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a designated, leak-proof hazardous waste container.[2][3] The container must be compatible with the chemical.[1][4]

  • Container Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."[4][5]

    • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas) and an estimate of the quantity or concentration.[4]

    • Indicate the associated hazards (e.g., "Toxic," "Harmful if swallowed").

  • Storage of Chemical Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][6]

    • The storage area should be secure and away from incompatible chemicals.[1][2] Ensure secondary containment is used for liquid waste to prevent spills.[2]

    • Keep the waste container closed at all times, except when adding waste.[1][2][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[2][7]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[2][7][8]

    • Follow all institutional procedures for waste pickup requests and documentation.

  • Decontamination of Empty Containers:

    • If the original container of this compound is to be disposed of, it must be properly decontaminated.

    • Rinse the container thoroughly with a suitable solvent (e.g., acetone (B3395972) or methanol). The first rinseate must be collected and disposed of as hazardous waste.[2]

    • After thorough rinsing, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional policy.[2][7]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow A Identify this compound Waste B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B G Decontaminate Empty Original Container (if applicable) A->G C Collect Waste in a Designated, Compatible Container B->C D Label Container: 'Hazardous Waste' 'this compound' Hazards C->D E Store Sealed Container in Satellite Accumulation Area D->E F Contact EHS for Hazardous Waste Pickup E->F H Collect First Rinseate as Hazardous Waste G->H I Dispose of Decontaminated Container as Solid Waste G->I H->C

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines for any additional requirements.

References

Personal protective equipment for handling 5-HO-EHDPP-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-HO-EHDPP-d10, a deuterated synthetic cathinone (B1664624) derivative. As a research chemical, comprehensive safety data is not widely available. Therefore, a cautious approach based on the known hazards of similar compounds and general laboratory safety principles is imperative. Adherence to these procedures is essential to mitigate potential risks.

Personal Protective Equipment (PPE)

Proper selection and consistent use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionSkin and Body ProtectionRespiratory ProtectionHand Protection
Storage and Transport (Unopened) Safety glasses with side shieldsLaboratory coatNot generally required in a well-ventilated areaChemical-resistant gloves (e.g., Nitrile)
Weighing and Aliquoting (Powder) Chemical safety goggles and a face shieldFull-coverage laboratory coat or disposable gownNIOSH-approved respirator (e.g., N95 or higher) for handling powdersDouble-gloving with chemical-resistant gloves (e.g., Nitrile)
Solution Preparation and Handling Chemical safety gogglesFull-coverage laboratory coatWork in a certified chemical fume hoodChemical-resistant gloves (e.g., Nitrile)
Spill Cleanup Chemical safety goggles and a face shieldChemical-resistant suit or apron over a laboratory coatNIOSH-approved respirator with appropriate cartridgesHeavy-duty, chemical-resistant gloves

Operational Plan: Handling and Experimental Workflow

A systematic approach is critical when working with this compound. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

Figure 1. Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk Assessment Conduct Risk Assessment Gather PPE Assemble Required PPE Risk Assessment->Gather PPE Prepare Workspace Prepare Fume Hood and Equipment Gather PPE->Prepare Workspace Weighing Weigh Compound in Fume Hood Prepare Workspace->Weighing Solubilization Prepare Solutions in Fume Hood Weighing->Solubilization Experimentation Conduct Experiment Solubilization->Experimentation Decontamination Decontaminate Surfaces and Glassware Experimentation->Decontamination Waste Segregation Segregate Waste Streams Decontamination->Waste Segregation Disposal Dispose of Waste Waste Segregation->Disposal Figure 2. Spill Management Logic Spill Occurs Spill Occurs Assess Spill Assess Spill Size and Hazard Spill Occurs->Assess Spill Small Spill Small, manageable spill? Assess Spill->Small Spill Large Spill Large or unmanageable spill? Assess Spill->Large Spill Wear PPE Don Appropriate PPE Small Spill->Wear PPE Evacuate Evacuate Area and Alert EHS Large Spill->Evacuate Report Incident Report Incident Evacuate->Report Incident Contain Spill Contain Spill with Absorbent Material Clean Up Clean Up Spill Contain Spill->Clean Up Wear PPE->Contain Spill Decontaminate Decontaminate Area Clean Up->Decontaminate Dispose Waste Dispose of Contaminated Materials Decontaminate->Dispose Waste Dispose Waste->Report Incident

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.